Amyloid Precursor C-Terminal Peptide
Description
Structure
2D Structure
Properties
Molecular Formula |
C86H118N20O27S |
|---|---|
Molecular Weight |
1896.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H118N20O27S/c1-45(107)72(105-83(129)64-17-11-36-106(64)85(131)62(42-67(91)112)103-76(122)56(29-33-71(117)118)97-79(125)58(93-69(114)44-88)40-48-18-22-50(108)23-19-48)84(130)102-61(41-49-20-24-51(109)25-21-49)81(127)94-52(16-9-10-35-87)73(119)100-60(39-47-14-7-4-8-15-47)82(128)101-59(38-46-12-5-3-6-13-46)80(126)98-55(28-32-70(115)116)75(121)95-53(26-30-65(89)110)74(120)99-57(34-37-134-2)78(124)96-54(27-31-66(90)111)77(123)104-63(86(132)133)43-68(92)113/h3-8,12-15,18-25,45,52-64,72,107-109H,9-11,16-17,26-44,87-88H2,1-2H3,(H2,89,110)(H2,90,111)(H2,91,112)(H2,92,113)(H,93,114)(H,94,127)(H,95,121)(H,96,124)(H,97,125)(H,98,126)(H,99,120)(H,100,119)(H,101,128)(H,102,130)(H,103,122)(H,104,123)(H,105,129)(H,115,116)(H,117,118)(H,132,133)/t45-,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,72+/m1/s1 |
InChI Key |
IBDVVBQJVQLBET-IETVHQRDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CN)O |
Origin of Product |
United States |
Biogenesis and Molecular Diversity of App C Terminal Peptides
Mechanisms of Secretase Cleavage in APP-CTP Formation
The generation of APP-CTPs is a highly regulated process involving several distinct proteolytic enzymes. The primary pathways are mediated by α-, β-, and γ-secretases, which cleave APP at specific sites within its sequence. Additionally, alternative proteolytic enzymes contribute to the diversity of APP-CTPs.
Alpha-Secretase Activity and Cleavage Sites
Alpha-secretase cleaves APP within the Aβ domain, a process that prevents the formation of the full-length Aβ peptide and is thus considered part of the non-amyloidogenic pathway. nih.govnih.gov This cleavage occurs primarily at the cell surface and in the trans-Golgi network. nih.govnih.gov The activity of α-secretase releases a large soluble ectodomain of APP, known as sAPPα, and leaves a membrane-bound C-terminal fragment of 83 amino acids, designated as C83 or α-CTF. nih.govyoutube.com
Several members of the ADAM (a disintegrin and metalloprotease) family have been identified as candidate α-secretases. nih.govresearchgate.netelsevierpure.com
ADAM10: Considered the primary and physiologically relevant constitutive α-secretase in neurons. embopress.org Studies using RNA interference have shown that knocking down ADAM10 significantly suppresses α-secretase cleavage of APP. embopress.org Purified ADAM10 has been shown to cleave Aβ fragments at the correct α-secretase site, which is located after Lys-16 within the Aβ domain. nih.gov
ADAM17 (TACE): While also capable of cleaving APP, its role appears to be more involved in regulated α-secretase activity rather than the constitutive pathway. nih.govnih.gov
ADAM9: Overexpression studies have suggested that ADAM9 can act as an α-secretase. nih.govresearchgate.netelsevierpure.com However, its physiological relevance in neurons is less clear, as its absence does not appear to alter APP processing in the same way as ADAM10 deficiency. nih.gov
The major α-secretory cleavage site is located between Lys-16 and Leu-17 of the Aβ sequence. nih.govnih.gov However, minor cleavage sites in the vicinity have also been reported, indicating some heterogeneity in α-secretase processing. nih.gov
| Enzyme | Classification | Primary Cleavage Site on APP (within Aβ domain) | Resulting C-Terminal Fragment |
| ADAM10 | Zinc Metalloprotease | Between Lys-16 and Leu-17 | C83 (α-CTF) |
| ADAM17 | Zinc Metalloprotease | Within the Aβ domain | C83 (α-CTF) |
| ADAM9 | Zinc Metalloprotease | Within the Aβ domain | C83 (α-CTF) |
Beta-Secretase Activity and Cleavage Sites (BACE1)
The initial step in the amyloidogenic pathway is the cleavage of APP by β-secretase, also known as β-site APP cleaving enzyme 1 (BACE1). frontiersin.orgnih.gov This transmembrane aspartyl protease cleaves APP at the N-terminus of the Aβ sequence, generating the soluble N-terminal fragment sAPPβ and the membrane-anchored C-terminal fragment C99 (β-CTF). frontiersin.orgnih.gov
BACE1 can cleave APP at two main sites:
β-site (Asp1): This is the primary cleavage site, occurring between Met-1 and Asp1 of the Aβ sequence (based on Aβ numbering). nih.govresearchgate.net Cleavage at this site produces the 99-amino acid C-terminal fragment (C99). nih.gov
β'-site (Glu11): BACE1 can also cleave APP at an alternative site between Tyr10 and Glu11 of the Aβ sequence. frontiersin.orgnih.govnih.gov This cleavage generates an 89-amino acid C-terminal fragment (C89). nih.govnih.gov Under normal conditions, the β'-site is a major cleavage site for wild-type APP. nih.gov
The relative use of the β- and β'-sites can be influenced by mutations in the APP gene. nih.govnih.gov For instance, the protective Icelandic mutation (A673T) in APP promotes β'-cleavage, leading to the production of shorter, less amyloidogenic Aβ fragments. nih.gov
| Enzyme | Classification | Cleavage Sites on APP (Aβ numbering) | Resulting C-Terminal Fragments |
| BACE1 | Aspartyl Protease | β-site: Between Met-1 and Asp1 | C99 (β-CTF) |
| β'-site: Between Tyr10 and Glu11 | C89 (β'-CTF) |
Gamma-Secretase Complex and Intramembrane Cleavage
Following cleavage by either α- or β-secretase, the resulting membrane-bound C-terminal fragments (C83 and C99/C89) are substrates for the γ-secretase complex. nih.govnih.gov This complex is a multi-subunit protease responsible for the intramembrane cleavage of type I transmembrane proteins, including APP. nih.gov The four core components of the γ-secretase complex are:
Presenilin (PS1 or PS2): The catalytic core of the complex, containing the active site aspartyl residues. nih.govmdpi.com Presenilins themselves undergo endoproteolysis to form N-terminal and C-terminal fragments, which remain associated within the active complex. nih.gov
Nicastrin: A type I transmembrane glycoprotein (B1211001) that is thought to be involved in substrate recognition and stabilization of the complex. nih.govresearchgate.net However, some studies suggest it may be more critical for complex stability than for direct substrate binding. wustl.edu
APH1 (Anterior pharynx-defective 1): A multi-pass transmembrane protein that acts as a scaffolding component, stabilizing the complex. researchgate.netnih.gov
The γ-secretase complex performs a series of sequential cleavages within the transmembrane domain of the APP-CTFs.
The initial cleavage by γ-secretase is termed ε-cleavage. nih.govnih.gov This cleavage occurs near the cytoplasmic boundary of the transmembrane domain, releasing the APP intracellular domain (AICD). nih.govnih.gov The primary ε-cleavage site is between Leu49 and Val50 of the Aβ sequence, generating AICD50-99. nih.gov This released AICD can translocate to the nucleus and participate in transcriptional regulation. nih.gov
Following ε-cleavage, the remaining transmembrane stub undergoes further processive cleavages, including ζ-cleavage and γ-cleavage. nih.govnih.gov
ζ-cleavage: This cleavage occurs at residue 46 of the Aβ sequence, generating Aβ46. nih.govnih.govusda.gov Evidence suggests that Aβ46 is an intermediate precursor to the final secreted Aβ peptides. nih.gov
γ-cleavage: This is the final cleavage step that generates the various species of Aβ peptides, most commonly Aβ40 and the more aggregation-prone Aβ42. nih.govnih.gov The γ-cleavage sites are located at residues 40 and 42 of the Aβ sequence. nih.gov
The sequential model suggests a processing order of ε-cleavage, followed by ζ-cleavage, and finally γ-cleavage to produce the mature Aβ peptides. nih.govnih.gov
| Cleavage Event | Approximate Location (Aβ numbering) | Products |
| Epsilon (ε)-Cleavage | Between Leu49 and Val50 | APP Intracellular Domain (AICD), Aβ49 |
| Zeta (ζ)-Cleavage | At residue 46 | Aβ46 (intermediate) |
| Gamma (γ)-Cleavage | At residues 40 and 42 | Aβ40, Aβ42 |
Alternative Proteolytic Processing
Besides the canonical α-, β-, and γ-secretase pathways, APP can be processed by a number of other proteases, leading to a greater diversity of C-terminal fragments. nih.govfrontiersin.org
Theta (θ)-secretase: The precise identity and cleavage site of θ-secretase are still under investigation.
Meprin-β: This metalloprotease has been identified as an alternative APP processing enzyme. frontiersin.orgnih.gov It has been found at increased levels in the brains of Alzheimer's disease patients. frontiersin.org
Legumain (δ-secretase): This asparaginyl endopeptidase can cleave APP, and its activity has been linked to the pathogenesis of Alzheimer's disease. nih.gov
Rhomboid-like protein-4 (RHBDL4): This intramembrane serine protease can cleave APP multiple times, generating various N- and C-terminal fragments and reducing the levels of secreted Aβ. nih.gov RHBDL4-mediated cleavage appears to occur intracellularly, potentially in the endoplasmic reticulum. nih.govnih.govnih.gov
Caspases: During apoptosis, caspases, particularly caspase-3, can cleave APP within its cytoplasmic tail at Asp664 (APP695 numbering), generating a 31-amino acid C-terminal fragment (C31). nih.gov
η-secretase: This activity, attributed to membrane-type matrix metalloproteinases (MT-MMPs) like MT5-MMP, cleaves APP in the extracellular domain, producing sAPPη and a C-terminal fragment (CTF-η). nih.govresearchgate.net RHBDL4 has also been shown to contribute to η-secretase-like processing of APP. nih.govnih.gov
These alternative pathways highlight the complex and multifaceted nature of APP metabolism, which can influence the balance between amyloidogenic and non-amyloidogenic processing.
Differentiation and Characterization of APP-CTF Species (e.g., C83, C99, AICD, CT31, gamma-CTFs)
The initial step in the processing of the Amyloid Precursor Protein (APP) involves cleavage by one of two competing enzymes, α-secretase or β-secretase, which determines the subsequent C-terminal fragment (CTF) produced. cellsignal.com
C99 : When APP is cleaved by the β-secretase enzyme, also known as BACE1 (beta-site APP-cleaving enzyme 1), it generates a soluble N-terminal fragment (sAPPβ) and a 99-amino acid membrane-bound C-terminal fragment called C99. wikipedia.orgnih.govjneurosci.orgresearchgate.net This fragment is a direct precursor to the amyloid-beta (Aβ) peptide and is therefore a key component of the amyloidogenic pathway. wikipedia.org The generation of C99 is considered the rate-limiting step in Aβ formation. researchgate.net
C83 : In the alternative, non-amyloidogenic pathway, APP is cleaved by α-secretase, an enzyme activity primarily attributed to ADAM10 (A Disintegrin and Metalloproteinase 10). pnas.orgwikipedia.orgnih.gov This cleavage occurs within the Aβ sequence, thus preventing the formation of intact Aβ. cellsignal.comwikipedia.org The process releases a soluble ectodomain, sAPPα, and leaves an 83-amino acid membrane-bound C-terminal fragment known as C83. nih.govyoutube.comyoutube.com
APP Intracellular Domain (AICD) : Both C99 and C83 are substrates for a subsequent cleavage by the γ-secretase complex. nih.govyoutube.com This intramembrane cleavage releases the APP Intracellular Domain (AICD) into the cytoplasm. youtube.comnih.gov AICD is not a single entity but a family of peptides of slightly different lengths (e.g., C57, C59) due to the variable nature of γ-secretase cleavage. bmbreports.orgnih.gov Once released, AICD can translocate to the nucleus where it may participate in the regulation of gene transcription. youtube.combmbreports.orgnih.gov
CT31 : Another C-terminal fragment, known as CT31, is generated through a distinct pathway involving caspase enzymes. nih.gov This fragment has been identified in the brains of Alzheimer's disease patients and has been shown to be neurotoxic. nih.govnih.gov Its generation from the β-secretase cleavage product suggests a link between the amyloidogenic pathway and caspase-mediated apoptosis. nih.gov
Gamma-CTFs (γ-CTFs) : This is a broader term for the family of C-terminal fragments generated by the action of γ-secretase. This includes the various isoforms of the AICD. The γ-secretase complex catalyzes multiple sequential cleavages within the transmembrane domain of its substrates. nih.gov
Table 1: Characteristics of Major APP-CTF Species This table is interactive. You can sort and filter the data.
| Fragment Name | Generating Protease(s) | Description | Subsequent Processing |
|---|---|---|---|
| C99 | β-Secretase (BACE1) | A 99-amino acid membrane-bound fragment; the direct precursor to Aβ. wikipedia.orgnih.gov | Cleaved by γ-secretase to produce Aβ and AICD, or by α-secretase to produce C83. nih.gov |
| C83 | α-Secretase (e.g., ADAM10) | An 83-amino acid membrane-bound fragment generated in the non-amyloidogenic pathway. nih.govyoutube.com | Cleaved by γ-secretase to produce the p3 peptide and AICD. pnas.org |
| AICD | γ-Secretase | The APP Intracellular Domain; a family of peptides of varying lengths (e.g., 57-59 amino acids) released into the cytosol. bmbreports.orgnih.gov | Can translocate to the nucleus to regulate gene expression. youtube.comnih.gov |
| CT31 | Caspases | A caspase-cleaved C-terminal fragment implicated in neurotoxicity and apoptosis. nih.govnih.gov | Associated with apoptotic pathways. nih.gov |
The heterogeneity of the APP Intracellular Domain (AICD) is a direct result of the cleavage mechanism of the γ-secretase complex. bmbreports.org This multi-subunit protease is known for its "sloppy" or imprecise cleavage of substrates within their transmembrane domains. wikipedia.org Rather than cutting at a single, specific peptide bond, γ-secretase catalyzes a series of proteolytic events.
Research has identified at least three major cleavage sites within the APP transmembrane domain that contribute to this diversity:
ε-cleavage (epsilon-cleavage) : This is the initial cleavage that separates the AICD from the Aβ or p3 portion of the C-terminal fragment (C99 or C83). It occurs near the cytoplasmic side of the membrane. nih.gov
ζ-cleavage (zeta-cleavage) : This cleavage occurs after ε-cleavage, further trimming the remaining stub. nih.gov
γ-cleavage (gamma-cleavage) : This is the final cleavage that releases the Aβ peptide (or p3 peptide) from the membrane, determining its C-terminus. nih.gov
The sequential and variable nature of these ε, ζ, and γ cuts results in the production of AICD fragments that differ in length by a few amino acids, such as the C59 and C57 species. bmbreports.orgnih.gov This process also generates Aβ peptides of varying lengths (e.g., Aβ40 and Aβ42), with the ratio being a critical factor in Alzheimer's disease pathogenesis. nih.govwikipedia.org The specific site of the initial ε-cleavage determines the N-terminus of the resulting AICD, adding another layer of molecular diversity to this family of signaling peptides.
Regulatory Mechanisms of APP-CTP Biogenesis
The production of APP C-terminal peptides is a highly regulated process, influenced by a variety of cellular factors and pathways. The balance between the different processing pathways is crucial and can be shifted by several mechanisms.
Enzymatic Competition : A primary regulatory point is the direct competition between α-secretase and β-secretase for APP as a substrate. wikipedia.orgwikipedia.org The non-amyloidogenic pathway, initiated by α-secretase, cleaves within the Aβ domain, precluding the formation of C99 and, consequently, the neurotoxic Aβ peptide. cellsignal.comnih.gov Factors that promote α-secretase activity can therefore reduce the generation of amyloidogenic C-terminal fragments.
Subcellular Localization : The trafficking of APP and the secretases is a key determinant of which cleavage pathway is favored. α-secretase activity is predominantly found at the cell surface, while BACE1 is most active in the acidic environment of endosomes. cellsignal.comacs.org Therefore, factors that influence APP internalization from the cell surface can increase its exposure to BACE1 and promote C99 production. Furthermore, cholesterol-rich membrane microdomains, known as lipid rafts, are thought to act as scaffolds that bring APP and BACE1 into close proximity, thereby facilitating amyloidogenic processing. mdpi.com
Signaling Pathways : Cellular signaling cascades can modulate secretase activity. For example, activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathways has been shown to upregulate α-secretase cleavage. nih.govacs.org This provides a mechanism for extracellular signals to influence APP processing and the resulting profile of C-terminal fragments.
Table of Mentioned Compounds
| Compound Name |
|---|
| ADAM10 |
| Amyloid Precursor Protein (APP) |
| APP Intracellular Domain (AICD) |
| BACE1 |
| C31 |
| C83 |
| C99 |
| Caspase |
| Furin |
| Mitogen-activated protein kinase (MAPK) |
| Protein Kinase C (PKC) |
| RHBDL4 |
| α-secretase |
| β-secretase |
Subcellular Localization and Dynamic Trafficking of App C Terminal Peptides
Intracellular Distribution of APP-CTFs
The distribution of APP-CTFs is a dynamic process involving multiple cellular compartments. After their generation, these fragments are trafficked through various organelles, and their localization can influence downstream events, including the production of Amyloid-beta (Aβ) peptides.
Endoplasmic Reticulum and Golgi Apparatus Involvement
The initial synthesis and maturation of the full-length APP occur within the endoplasmic reticulum (ER) and Golgi apparatus. youtube.com Nascent APP molecules traverse the secretory pathway, starting from the ER and moving to the Golgi for further processing and maturation. nih.govnih.gov While the majority of APP cleavage occurs in later compartments, evidence suggests that some processing can happen in the ER and Golgi. nih.govnih.gov The η-secretase-derived C-terminal fragment, ηCTF, has been found to accumulate primarily in the Golgi and endosomes. nih.gov Furthermore, a significant portion of APP resides in the Golgi apparatus and the trans-Golgi network (TGN), where the acidic environment is conducive to the activity of processing enzymes like BACE1. nih.govnih.govfrontiersin.org
In fact, full-length APP is predominantly localized to the TGN in control cells. nih.gov The cleavage of APP within these early secretory compartments contributes to the pool of APP-CTFs that are then sorted for transport to other destinations within the neuron. nih.gov
Plasma Membrane and Endosomal Compartments Association
Following their transit through the Golgi, a fraction of APP molecules reaches the plasma membrane. frontiersin.org At the cell surface, APP can be cleaved by α-secretase, but uncleaved APP is rapidly internalized into endosomes. frontiersin.orgresearchgate.net This endocytosis is a critical step for amyloidogenic processing, as it brings APP into contact with β- and γ-secretases, which are active in endosomal compartments. nih.govresearchgate.net
Indeed, the first cleavage by β-secretase to form the membrane-bound APP C-terminal fragment (β-CTF or C99) is believed to occur predominantly in early endosomes. nih.gov These APP-CTFs, particularly β-CTF, are found localized to endosomes. elifesciences.org An excess of APP-CTFs has been shown to localize at the contact sites between late endosomes/lysosomes and the endoplasmic reticulum, leading to lysosomal dysfunction. nih.gov Furthermore, studies have demonstrated that APP-CTFs can be found in the endosomal/lysosomal pathway, and their accumulation can cause endolysosomal dysfunction. nih.govnih.gov
The trafficking of APP and its C-terminal fragments through the endocytic pathway is essential for the generation of Aβ. nih.gov This is supported by findings that inhibiting endocytosis reduces Aβ production. nih.govresearchgate.net
Distinct Localization and Segregation of N- and C-Terminal Fragments in Neurons
A key aspect of APP trafficking in neurons is the independent transport of its N- and C-terminal fragments. nih.gov After cleavage, which can occur in the soma within the ER-Golgi-TGN or endosomes, the resulting N-terminal and C-terminal fragments are segregated into different vesicles and transported independently into neurites. nih.gov
Immunocytochemical studies have revealed that APP N-terminal fragments accumulate at the terminals of neurites, while C-terminal epitopes are not detected in the same location. nih.gov This segregated transport suggests that the N- and C-terminal fragments have distinct destinations and potentially different functions within the neuron. nih.gov The mechanisms underlying the transport of these two fragments are also fundamentally different. nih.gov While the details of the dendritic transport of APP and secretases are still being investigated, it is known that APP delivery to the axon utilizes the fast axonal transport system. nih.gov
Nuclear Translocation of AICD
The APP intracellular domain (AICD) is a small fragment released into the cytosol after the γ-secretase cleavage of APP-CTFs. nih.govnih.govnih.gov Unlike other fragments that are membrane-bound or secreted, AICD has the capacity to translocate to the nucleus and participate in transcriptional regulation. nih.govyoutube.com
Mechanisms of Nuclear Entry and Retention
AICD itself does not possess a classic nuclear localization signal. nih.gov Its entry into the nucleus is facilitated by its interaction with adaptor proteins. The most well-characterized of these is Fe65. researchgate.netnih.gov The formation of a ternary complex between AICD, Fe65, and the histone acetyltransferase Tip60 is believed to be crucial for the nuclear translocation and subsequent transcriptional activity of AICD. nih.govresearchgate.netnih.gov
Once inside the nucleus, AICD can be found in spherical nuclear structures known as AFT complexes, which are thought to be sites of active transcription. nih.gov The stability of AICD is a key factor in its ability to signal to the nucleus. It is degraded by the proteasome, and inhibition of this degradation leads to increased nuclear translocation. nih.gov
While Fe65 is a primary mediator of AICD nuclear import, other interacting proteins may also play a role. The retention of proteins within the nucleus can be mediated by specific nuclear retention signals (NRS). nih.gov Although a specific NRS has not been definitively identified in AICD, the dynamic interplay of its interactions with nuclear proteins likely governs its retention and activity within the nucleus.
Microtubule-Dependent Active Transport and Modulators
The movement of cellular components, including vesicles and protein complexes, over long distances within a neuron relies on the microtubule network and associated motor proteins. ahajournals.orgahajournals.orgnih.gov While the direct microtubule-dependent transport of the soluble AICD fragment itself is not well-documented, the transport of its precursor, the membrane-bound APP-CTF, within vesicles is an active process.
The transport of APP-containing vesicles along axons is mediated by the kinesin-1 motor protein. nih.gov Furthermore, dynein, a microtubule-based motor protein, has been identified as an interactor of AICD, suggesting a role for microtubule-based transport in the trafficking of AICD-containing vesicles or complexes. nih.govoup.com The disruption of microtubule transport can lead to the mislocalization of newly synthesized proteins, highlighting the importance of this system in maintaining proper cellular organization. nih.gov
Several factors can modulate the nuclear translocation of AICD. The adaptor protein Fe65 is a key modulator, as its binding is essential for nuclear import. nih.govnih.gov The phosphorylation state of AICD can also influence its interactions with other proteins and, consequently, its subcellular localization. oup.com Additionally, exposure to Aβ has been shown to reduce the nuclear immunoreactivity of AICD, suggesting a feedback mechanism where Aβ can affect its own production by altering APP nuclear signaling. nih.gov
Influence of Proteolytic Pathways on AICD Subcellular Localization
The subcellular destination of the Amyloid Precursor Protein (APP) Intracellular Domain (AICD) is intricately linked to the initial proteolytic cleavage of the full-length APP. The two primary processing pathways, the non-amyloidogenic and the amyloidogenic pathways, are initiated by α-secretase and β-secretase, respectively. The distinct subcellular locations where these secretases are predominantly active directly influence the subsequent trafficking and signaling capabilities of the generated AICD.
The non-amyloidogenic pathway is primarily initiated at the plasma membrane where α-secretase cleaves APP. This cleavage event produces the membrane-tethered C-terminal fragment C83. In contrast, the amyloidogenic pathway is initiated by β-secretase (BACE1) within the acidic environment of endosomes. nih.gov This cleavage generates the C-terminal fragment C99. Both C83 and C99 are substrates for the γ-secretase complex, which can be found in multiple cellular compartments, including the plasma membrane, endosomes, and the trans-Golgi network (TGN). Cleavage of C83 and C99 by γ-secretase releases the AICD into the cytosol.
Evidence strongly suggests that the AICD destined for nuclear signaling is predominantly generated via the amyloidogenic pathway. nih.gov This is attributed to the initial cleavage by β-secretase within endosomes, a compartment that is a major hub for protein sorting and signaling. From the endosome, AICD can be released into the cytosol and, in association with binding partners like Fe65 and Tip60, translocate to the nucleus to regulate gene transcription. jneurosci.org
Conversely, AICD generated from the non-amyloidogenic pathway at the plasma membrane is less likely to participate in nuclear signaling. This spatial separation of the initial cleavage events appears to be a critical determinant of AICD's functional fate. While both pathways produce the AICD fragment, the amyloidogenic pathway, by virtue of its endosomal origin, provides a more direct route for AICD to engage with the nuclear import machinery and exert its effects on gene expression.
Detailed Research Findings
The subcellular localization of APP C-terminal fragments has been investigated through various methods, including subcellular fractionation followed by Western blotting. These studies have provided insights into the relative distribution of these fragments across different cellular compartments.
Subcellular Distribution of APP C-terminal Fragments:
Recent studies have focused on the distribution of APP C-terminal fragments (CTFs) in different subcellular compartments. While these fragments are found in various locations, they show enrichment in specific organelles. For instance, research involving subcellular fractionation of mouse brain tissue has shown that APP-CTFs, including C99 and C83, are present in all examined membrane compartments but are significantly enriched in the mitochondria-associated ER membranes (MAM). nih.gov This localization is noteworthy as MAMs are critical hubs for cellular signaling and metabolism.
| Subcellular Fraction | Relative Abundance of C99 | Relative Abundance of C83 | Key Findings | Source |
|---|---|---|---|---|
| Mitochondria-Associated ER Membranes (MAM) | Enriched | Present | C99 is preferentially located in MAM fractions. | nih.gov |
| Plasma Membrane | ~90% in disordered domains | Present | C99 is largely excluded from lipid rafts, residing in disordered regions. | |
| Endosomes | Present | Present | A primary site for the generation of C99 via β-secretase cleavage. | nih.gov |
| Golgi/Trans-Golgi Network (TGN) | Present | Present | PS1/C83 and PS1/C99 complexes are detected in Golgi-rich and TGN-rich vesicle fractions. | |
| Nucleus | Not typically found | Not typically found | AICD, the cleavage product of C99/C83, translocates to the nucleus. | jneurosci.org |
| Cytosol | Not typically found | Not typically found | AICD is released into the cytosol before potential nuclear translocation. | nih.govjneurosci.org |
Influence of Proteolytic Pathway on AICD Fate:
The proteolytic pathway that generates AICD has a profound impact on its subsequent subcellular localization and function, particularly its ability to translocate to the nucleus and act as a transcriptional regulator.
| Proteolytic Pathway | Initial Cleavage Site | Primary Location of AICD Generation | Likelihood of Nuclear Translocation | Associated Function | Source |
|---|---|---|---|---|---|
| Amyloidogenic | Endosomes (by β-secretase) | Endosomes/Cytosol | High | Nuclear signaling and gene transcription regulation. | nih.gov |
| Non-amyloidogenic | Plasma Membrane (by α-secretase) | Plasma Membrane/Cytosol | Low | Less associated with nuclear signaling; other cytosolic functions may be more prominent. | nih.gov |
Molecular Mechanisms and Cellular Functions of App C Terminal Peptides
AICD as a Transcriptional Regulator and Nuclear Signaling Molecule
Following its cleavage from the membrane-bound C-terminal fragments of APP by γ-secretase, the APP intracellular domain (AICD) can translocate to the nucleus and function as a transcriptional regulator. nih.govnih.gov This process is analogous to the signaling mechanism of other transmembrane proteins, such as Notch. nih.gov Evidence suggests that AICD generated through the amyloidogenic pathway, which is initiated by β-secretase, is primarily responsible for nuclear signaling. nih.govbmbreports.org The stabilization of AICD is crucial for its nuclear translocation and subsequent functions. mdpi.com
Formation of Transcriptional Regulatory Complexes (e.g., AFT complexes with Fe65, Tip60, CP2)
Once in the nucleus, AICD is believed to form a ternary complex with the adaptor protein Fe65 and the histone acetyltransferase Tip60. contoo.deuzh.ch This complex is often referred to as the AFT complex (AICD/Fe65/Tip60). contoo.de The formation of this complex is a critical step in AICD-mediated transcriptional regulation. researchgate.net Fe65 acts as a bridging molecule, connecting AICD to Tip60, which then can modify chromatin structure through its histone acetyltransferase activity, making DNA more accessible for transcription. uzh.chnih.gov The interaction is initiated by the binding of Fe65 to the YENPTY motif within the AICD sequence. bmbreports.org This binding is thought to induce a conformational change in Fe65, facilitating the recruitment of Tip60. nih.gov The entire complex can then localize to specific sites in the nucleus, sometimes appearing as nuclear "dots" or "spheres," where it is thought to regulate the expression of target genes. uzh.chresearchgate.net Another transcriptional partner for the AICD/Fe65 complex is the transcription factor CP2 (also known as LSF/LBP1). nih.gov
Regulation of Gene Expression
The AFT complex and other AICD-containing complexes are implicated in the regulation of a variety of target genes, influencing a range of cellular processes. bmbreports.orgnih.gov The transcriptional activity of AICD is a subject of ongoing research, with some studies indicating it can act as both a transcriptional activator and repressor depending on the target gene. researchgate.net
AICD has been reported to regulate the expression of genes involved in its own parent protein's metabolism. Some studies suggest that AICD can upregulate the transcription of both APP itself and BACE1, the gene encoding the β-secretase enzyme that initiates the amyloidogenic pathway. bmbreports.orgnih.gov This suggests a potential feed-forward mechanism where increased AICD production could lead to even more Aβ and AICD. However, the role of AICD in regulating BACE1 transcription is controversial, with other studies finding no evidence for such a regulatory loop. researchgate.netnih.govnih.gov
AICD has been implicated in the transcriptional regulation of enzymes responsible for the degradation of Aβ, such as neprilysin (NEP) and insulin-degrading enzyme (IDE). nih.govacs.orgsigmaaldrich.com Several studies have shown that AICD can bind to the promoter of the NEP gene and increase its expression, thereby potentially promoting the clearance of Aβ. bmbreports.orgnih.gov This suggests a negative feedback loop where a product of APP processing helps to clear another, more toxic, product. However, similar to BACE1 regulation, the role of AICD in controlling NEP expression has been a point of debate among researchers. nih.gov
AICD appears to influence the expression of a diverse set of genes crucial for maintaining neuronal health and function.
GSK-3β: The AICD/Fe65 complex can associate with the transcription factor CP2 to induce the expression of glycogen (B147801) synthase kinase 3β (GSK-3β). mdpi.comwikipedia.org Increased GSK-3β activity is linked to tau hyperphosphorylation, a key pathological feature of Alzheimer's disease. mdpi.comresearchgate.net
p53: There is evidence suggesting an association between AICD and the tumor suppressor protein p53, a key regulator of apoptosis. mdpi.com This interaction may represent a pro-apoptotic signaling pathway. bmbreports.orgnih.gov
Mn-SOD: AICD has been reported to regulate the expression of Manganese Superoxide Dismutase (Mn-SOD), an important antioxidant enzyme that protects against oxidative stress. bmbreports.orgnih.govnih.gov
KAI1: AICD has been shown to increase the expression of KAI1 (also known as CD82), a tumor metastasis suppressor gene that may also play a role in neuronal function. bmbreports.orgnih.govresearchgate.net
S100a9, transgelin, and α2actin: Transcriptome analyses have revealed that AICD can upregulate the expression of genes involved in cytoskeletal dynamics, including S100a9, transgelin (also known as SM22), and α2actin. bmbreports.orgnih.govnih.gov These changes in gene expression have been associated with alterations in the actin cytoskeleton. nih.gov
Stathmin1: The AFT complex has been found to down-regulate the expression of Stathmin1, a protein that plays a crucial role in regulating microtubule dynamics. nih.gov Deregulation of Stathmin1 could contribute to the cytoskeletal disorganization seen in Alzheimer's disease. nih.gov
AICD, in conjunction with Fe65, has been shown to down-regulate the transcription of the gene encoding GD3 synthase (GD3S). plos.orgresearchgate.net This enzyme is a key player in the synthesis of certain types of gangliosides, which are complex lipids abundant in the brain. plos.orgresearchgate.net By reducing GD3S expression, AICD can alter the balance of gangliosides, which in turn can influence APP processing itself, suggesting a feedback mechanism. plos.org
Interactive Data Tables
Table 1: Target Genes of AICD-Mediated Transcriptional Regulation
| Category | Gene | Reported Effect of AICD |
| APP Processing | APP | Upregulation bmbreports.org |
| BACE1 | Upregulation (Controversial) bmbreports.orgnih.govresearchgate.net | |
| Amyloid-Beta Degradation | Neprilysin (NEP) | Upregulation (Controversial) bmbreports.orgnih.gov |
| Insulin-Degrading Enzyme (IDE) | Regulation nih.gov | |
| Neuronal Homeostasis | GSK-3β | Upregulation mdpi.com |
| p53 | Regulation/Interaction mdpi.com | |
| Mn-SOD | Regulation bmbreports.orgnih.gov | |
| KAI1 | Upregulation bmbreports.orgnih.govresearchgate.net | |
| S100a9 | Upregulation bmbreports.org | |
| transgelin | Upregulation nih.gov | |
| α2actin | Upregulation nih.gov | |
| Stathmin1 | Down-regulation nih.gov | |
| Lipid Metabolism | GD3S | Down-regulation plos.org |
Table 2: Components of the AFT Transcriptional Regulatory Complex
| Component | Name | Function in the Complex |
| AICD | Amyloid Precursor Protein Intracellular Domain | Binds to DNA and recruits other factors |
| Fe65 | - | Adaptor protein, bridges AICD and Tip60 |
| Tip60 | - | Histone acetyltransferase, modifies chromatin |
| CP2 | - | Transcription factor, alternative partner for AICD/Fe65 |
Compound and Gene List
| Name | Type |
| α2actin | Gene/Protein |
| AICD | Protein Fragment |
| Amyloid Precursor Protein (APP) | Protein |
| BACE1 | Gene/Protein |
| CP2 | Gene/Protein |
| Fe65 | Protein |
| GD3S | Gene/Protein |
| GSK-3β | Gene/Protein |
| Insulin-Degrading Enzyme (IDE) | Gene/Protein |
| KAI1 | Gene/Protein |
| Mn-SOD | Gene/Protein |
| Neprilysin (NEP) | Gene/Protein |
| p53 | Gene/Protein |
| S100a9 | Gene/Protein |
| Stathmin1 | Gene/Protein |
| Tip60 | Gene/Protein |
| transgelin | Gene/Protein |
Epigenetic Mechanisms of Gene Regulation
The APP intracellular domain (AICD) has been shown to function as a transcriptional regulator, in part through its influence on epigenetic mechanisms. This regulation is often mediated by its interaction with other proteins, most notably the histone acetyltransferase Tip60. The formation of a complex between AICD, the adaptor protein Fe65, and Tip60 is a key event in this process. pnas.org This trimeric complex, often referred to as the AFT (AICD-Fe65-Tip60) complex, can translocate to the nucleus and associate with the promoter regions of target genes. pnas.orgbiologists.com
Once at the promoter, the histone acetyltransferase activity of Tip60 can lead to the acetylation of histones, a primary epigenetic modification that generally results in a more open chromatin structure, thereby facilitating gene transcription. pnas.org Research has shown that APP can down-regulate the expression of several immediate early genes, including Egr1, c-Fos, Bdnf, and Arc, through an epigenetic mechanism that involves the modulation of histone H4 acetylation. nih.gov Interestingly, the control of Egr1 gene transcription by APP appears to be independent of the AICD fragment itself but still operates at an epigenetic level. nih.gov This suggests that full-length APP or other fragments may also play a role in epigenetic regulation.
The transcriptional activity of these complexes can be extensive, with studies identifying a range of potential target genes involved in crucial cellular processes. These include genes related to APP processing itself, such as BACE1, as well as genes implicated in tau phosphorylation like GSK-3β. biologists.com The regulation of these genes by AICD-containing complexes highlights a feedback loop where APP processing can influence the expression of proteins that, in turn, regulate APP metabolism and contribute to Alzheimer's disease pathology.
Fe65-Dependent and Fe65-Independent Nuclear Signaling
The nuclear signaling of APP-CTFs, particularly AICD, is multifaceted and can occur through both Fe65-dependent and Fe65-independent pathways.
Fe65-Dependent Signaling: The most well-characterized pathway for AICD nuclear signaling is dependent on the adaptor protein Fe65. biologists.comuzh.ch Following its cleavage from the membrane, AICD can form a stable complex with Fe65. uzh.ch This interaction is crucial for the nuclear translocation of AICD, as Fe65 appears to escort AICD to the nucleus. biologists.combiologists.com Inside the nucleus, this dimer associates with the histone acetyltransferase Tip60, forming the transcriptionally active AFT (AICD-Fe65-Tip60) complex. biologists.comuzh.ch These AFT complexes are not diffusely located within the nucleus but are concentrated in distinct spherical nuclear spots, which are thought to be sites of active transcription. biologists.com The formation of these nuclear complexes is predominantly associated with the amyloidogenic processing pathway of APP. mdpi.com
Fe65-Independent Signaling: While the Fe65-dependent pathway is prominent, evidence suggests that AICD can also signal to the nucleus independently of Fe65. The APP adaptor protein Jip1b (JNK-interacting protein 1b) has been shown to transport AICD to the nucleus and dock it to Tip60. biologists.comunifr.ch However, the resulting AICD-Jip1b-Tip60 (AJT) complexes exhibit a different, more speckle-like morphology compared to the spherical AFT complexes. unifr.ch This suggests that different adaptor proteins can mediate the nuclear translocation of AICD, potentially leading to the regulation of different sets of genes or having distinct functional outcomes. In contrast to Fe65 and Jip1b, which facilitate nuclear entry, the adaptor protein X11α appears to trap AICD in the cytoplasm, thereby inhibiting its nuclear signaling capabilities. unifr.ch The existence of these alternative pathways underscores the complexity of APP-CTF signaling and suggests that the cellular context and the availability of different binding partners can dictate the signaling output.
Protein-Protein Interaction Networks of APP-CTPs
The C-terminal region of APP serves as a docking platform for a multitude of proteins, creating a complex interaction network that is central to its diverse cellular functions. These interactions are primarily mediated by conserved motifs within the APP cytoplasmic tail and are dynamically regulated by post-translational modifications.
Interaction with Adaptor Proteins
The APP-CTPs interact with a wide array of adaptor proteins, each of which can recruit additional factors and link APP to various cellular pathways. Some of the key interacting partners include:
Fe65: As a major binding partner, Fe65 is crucial for the nuclear signaling of AICD and is involved in regulating APP processing. biologists.comuzh.ch
Tip60: This histone acetyltransferase is a key component of the AFT complex and is essential for the epigenetic regulation of gene expression by AICD. pnas.orgbiologists.com
CP2: Also known as LSF/LBP1, this transcription factor can form a complex with AICD and Fe65, contributing to the transcriptional regulation of target genes. nih.gov
p53: The tumor suppressor p53 has been implicated in APP-related signaling, although the precise nature of its interaction with APP-CTPs is still under investigation.
PAT1: This protein has been shown to interact with the APP C-terminus and appears to regulate the levels of APP at the cell surface, thereby influencing its trafficking. nih.gov
DAB1 and DAB2: Disabled-1 (Dab1) and Disabled-2 (Dab2) are adaptor proteins that bind to the NPxY motif in the APP tail. nih.govkorea.ac.krnih.gov Dab1 can compete with Fe65 for binding to APP, leading to opposing effects on APP processing and secretion. korea.ac.kr
ShcA and Grb2: These adaptor proteins, which contain SH2 and PTB domains, can bind to the phosphorylated YENPTY motif of APP, linking it to downstream signaling cascades, likely including the Ras-MAPK pathway.
NUMB: This protein is involved in endocytosis and cell fate determination. It interacts with the APP C-terminus and is thought to play a role in APP trafficking. nih.govresearchgate.net
GNAO1 and CPEB1: These proteins have been identified as potential interactors, suggesting a role for APP-CTPs in G-protein signaling and translational regulation, respectively.
AGER (RAGE): The receptor for advanced glycation endproducts can interact with APP, potentially mediating inflammatory and amyloidogenic signaling.
ANKS1B: Also known as AIDA-1, this protein is a postsynaptic scaffolding protein that interacts with the APP C-terminus.
ITM2B (Bri2) and ITM2C (Bri3): These integral membrane proteins can interact with APP and modulate its processing, affecting the production of amyloid-beta.
IDE (Insulin-degrading enzyme): This enzyme is a major player in the clearance of amyloid-beta and has been shown to interact with APP-CTFs.
PLD3: Phospholipase D3 is a lysosomal protein and a risk factor for Alzheimer's disease that has been linked to the regulation of APP processing. nih.gov
VDAC1: The voltage-dependent anion channel 1, located in the outer mitochondrial membrane, has been shown to interact with APP-CTFs, potentially linking APP to mitochondrial dysfunction. nih.gov
NSG1 (NEEP21): Neuron-specific sorting protein 1 is involved in the endocytic trafficking of APP.
Interactive Table of APP-CTP Interacting Proteins
| Protein | Function | Reference |
|---|---|---|
| Fe65 | Nuclear signaling, APP processing | biologists.com, uzh.ch |
| Tip60 | Histone acetylation, gene regulation | pnas.org, biologists.com |
| CP2 | Transcription factor | nih.gov |
| PAT1 | APP surface level regulation | nih.gov |
| DAB1 | Competes with Fe65, affects APP processing | korea.ac.kr |
| NUMB | Endocytosis, APP trafficking | nih.gov |
| PLD3 | Lysosomal function, APP processing | nih.gov |
Conserved Interaction Motifs
The interactions between APP-CTPs and their binding partners are often mediated by specific, highly conserved motifs within the APP cytoplasmic tail.
YENPTY: This motif, located at residues 682-687 of APP695, is the most extensively studied interaction domain. nih.govnih.gov It serves as a binding site for proteins containing phosphotyrosine-binding (PTB) domains, such as Fe65, Dab1, and Numb. korea.ac.krnih.govnih.gov This motif is critical for clathrin-mediated endocytosis of APP and plays a central role in both its trafficking and signaling functions. unifr.ch
YTSI: Found at residues 653-656, this motif is also involved in the endocytosis of APP. unifr.chnih.gov It can bind to the protein PAT1 and contributes to the efficient internalization of APP from the cell surface. nih.govnih.gov
VTPEER: Located at residues 667-672, this sequence acts as a helix-capping box, providing structural stability to the C-terminal domain. nih.gov While direct protein interactions with this motif are less characterized, its structural role is likely important for the proper presentation of other binding motifs. researchgate.net
Modulation of Protein-Protein Interactions by Post-Translational Modifications
The interaction network of APP-CTPs is not static but is dynamically regulated by a variety of post-translational modifications (PTMs). These modifications can alter the conformation of the APP tail, creating or masking binding sites for interacting proteins. nih.govnih.gov
Phosphorylation: This is a key regulatory mechanism for APP-CTP interactions. The phosphorylation of Thr668 has been shown to be essential for the binding of AICD to Fe65 and its subsequent nuclear translocation. nih.govnih.gov Conversely, phosphorylation of Tyr682 within the YENPTY motif can inhibit the binding of Fe65. wsu.edu This suggests a complex regulatory switch where the phosphorylation status of different residues can dictate which signaling pathways are activated.
Ubiquitination: The attachment of ubiquitin to lysine (B10760008) residues in the APP-CTP can target the protein for degradation by the proteasome. This process can therefore regulate the levels of signaling-competent APP fragments.
Sumoylation: Modification by small ubiquitin-like modifier (SUMO) proteins has been shown to regulate APP processing and the generation of amyloid-beta. pnas.orgnih.govnih.gov Sumoylation of APP at specific lysine residues can negatively regulate the production of Aβ aggregates. nih.gov
Acetylation: While less studied than phosphorylation, acetylation of lysine residues within the APP-CTP could also play a role in modulating protein-protein interactions and signaling.
Role in Intracellular Signaling Pathways
Through their extensive protein-protein interaction networks, APP-CTFs are implicated in the modulation of several key intracellular signaling pathways.
Wnt Signaling: There is growing evidence for a link between APP and the Wnt signaling pathway, which is crucial for neuronal development and synaptic plasticity. nih.govnih.govelifesciences.orgthe-scientist.com APP itself has been proposed to function as a receptor for Wnt ligands. nih.govelifesciences.orgthe-scientist.com The interplay between APP processing and Wnt signaling appears to be complex, with some studies suggesting that inhibition of Wnt signaling promotes the amyloidogenic processing of APP. nih.gov
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The interaction of APP-CTPs with adaptor proteins like ShcA and Grb2 provides a potential link to the MAPK pathway. Recent studies have shown that amyloid-beta can interact with MAPK3, and knockdown of APP inhibits the MAPK signaling pathway, suggesting a functional role for APP and its fragments in this cascade. nih.gov
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and metabolism. While direct links are still being fully elucidated, the involvement of APP in various cellular processes suggests a potential for cross-talk with this fundamental signaling pathway.
Calcium Signaling: Dysregulation of intracellular calcium homeostasis is a well-established feature of Alzheimer's disease. nih.govyoutube.comyoutube.comyoutube.com APP-CTFs have been shown to accumulate in mitochondrial and endolysosomal membranes, where they can disrupt calcium signaling. nih.govwsu.eduresearchgate.net For instance, an excess of APP-CTFs at the contact sites between the endoplasmic reticulum and lysosomes can impair the refilling of lysosomal calcium, leading to downstream cellular dysfunction. wsu.eduresearchgate.net
Cytoskeletal Dynamics: AICD, in complex with Fe65, has been shown to regulate the expression of genes involved in the organization and dynamics of the actin cytoskeleton, such as α2-Actin and Transgelin. nih.gov This suggests a role for APP-CTF signaling in processes such as cell motility, neurite outgrowth, and synaptic remodeling. nih.gov
Table of Compound Names
| Compound Name |
|---|
| α2-Actin |
| Amyloid Precursor Protein (APP) |
| ANKS1B |
| AGER |
| BACE1 |
| Bdnf |
| c-Fos |
| CP2 |
| CPEB1 |
| DAB1 |
| DAB2 |
| Egr1 |
| Fe65 |
| GNAO1 |
| Grb2 |
| GSK-3β |
| IDE |
| ITM2B |
| ITM2C |
| Jip1b |
| MAPK3 |
| NSG1 |
| NUMB |
| p53 |
| PAT1 |
| PLD3 |
| ShcA |
| Tip60 |
| Transgelin |
| VDAC1 |
Calcium Signaling Modulation
Amyloid Precursor Protein (APP) C-terminal fragments (APP-CTFs) are significant modulators of intracellular calcium (Ca2+) signaling, a process critical for neuronal function and survival. Disruption of calcium homeostasis is a key feature in the pathology of Alzheimer's disease, and evidence suggests that APP-CTFs play a direct role in this dysregulation. nih.gov
One of the primary mechanisms by which APP-CTFs affect calcium levels is through their interaction with calcium channels and pumps. Research has shown that a specific 105-amino acid C-terminal fragment, CT105, acts as a potent inhibitor of the Mg2+-Ca2+ ATPase of the endoplasmic reticulum (ER). nih.gov This enzyme is crucial for sequestering calcium within the ER, and its inhibition by CT105 leads to a disruption of intracellular calcium storage. nih.gov This disruption can render neuronal cells more vulnerable to excitotoxicity.
Furthermore, APP-CTFs, specifically the C99 fragment, can interact with G-proteins, modulating calcium influx. nih.gov Studies have demonstrated that the interaction between APP and the G-protein Go is altered in the presence of amyloid-beta (Aβ), leading to G-protein activation and subsequent calcium influx. nih.gov This process is dependent on the C-terminal region of APP, particularly the -YENPTY- motif. nih.gov The resulting increase in cytoplasmic calcium can trigger downstream pathological cascades. nih.gov Overexpression of APP fragments containing the intracellular domain (AICD) has been shown to be necessary to rescue reduced ER calcium release in cells lacking APP, highlighting the importance of this C-terminal region in regulating calcium signaling. nih.gov
The accumulation of APP-CTFs has also been linked to defects in mitochondrial function, which is closely tied to calcium homeostasis. nih.gov Specifically, the accumulation of APP-CTFs can lead to an elevation in mitochondrial reactive oxygen species (ROS), a consequence that can be exacerbated by calcium dysregulation. nih.gov
| Key Finding | Interacting Component/Pathway | Consequence | Reference |
| CT105 inhibits Mg2+-Ca2+ ATPase | Endoplasmic Reticulum | Disruption of intracellular calcium sequestration | nih.gov |
| APP C-terminus interacts with Go protein | G-protein signaling | Modulation of calcium influx | nih.gov |
| AICD is crucial for ER calcium release | Endoplasmic Reticulum | Regulation of calcium signaling | nih.gov |
| APP-CTF accumulation elevates mitochondrial ROS | Mitochondria | Increased oxidative stress | nih.gov |
Growth Factor Pathway Activation
APP C-terminal fragments are implicated in the modulation of growth factor signaling pathways, which are essential for neuronal growth, differentiation, and survival. The processing of APP can be influenced by growth factors, and in turn, the resulting fragments can affect downstream signaling.
Brain-derived neurotrophic factor (BDNF), a critical growth factor in the nervous system, has been shown to influence APP processing. In human neuroblastoma cells, treatment with BDNF in conjunction with retinoic acid leads to increased expression of APP and enhanced shedding of soluble APPα (sAPPα). diva-portal.org Concurrently, this treatment increases the levels of the APP intracellular domain (AICD), while significantly decreasing the levels of the membrane-bound C99 fragment. diva-portal.org This suggests that BDNF signaling shifts APP processing towards the non-amyloidogenic α-secretase pathway, a process that inherently alters the profile and availability of different C-terminal fragments. diva-portal.org
The APP intracellular domain (AICD) itself can function as a transcriptional regulator, potentially influencing the expression of genes involved in growth factor signaling. youtube.comnih.gov Upon its release by γ-secretase, AICD can translocate to the nucleus, where it may interact with transcription factors to modulate gene expression, although the full range of its target genes is still under investigation. youtube.com
NF-κB Pathway Activation
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling cascade involved in inflammation, immune responses, and cell survival. nih.gov APP and its C-terminal fragments have a complex relationship with this pathway.
In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the degradation of IκB and the release of NF-κB, which can then enter the nucleus to regulate gene expression. nih.gov Some studies suggest that the NF-κB pathway is involved in activating the transcription of β-secretase (BACE1), the enzyme that initiates the amyloidogenic processing of APP, thereby increasing the production of C99 and Aβ. nih.govnih.gov
Conversely, other research indicates a different role for APP in NF-κB signaling. In one study using APP-overexpressing cells, the level of activated, phosphorylated NF-κB (p-NF-κB) was significantly down-regulated. nih.gov Since NF-κB activation is linked to neuronal plasticity and survival, its inhibition by excessive APP or its fragments could contribute to neurodegenerative processes. nih.gov The amyloid-β (Aβ) peptide, which is derived from the C99 fragment, can itself activate NF-κB through mechanisms involving reactive oxygen species (ROS), creating a complex feedback loop that can intensify amyloid dysregulation and neuroinflammation. nih.govmdpi.com
| Condition | Effect on NF-κB Pathway | Potential Outcome | Reference |
| NF-κB activation | Increased BACE1 transcription | Enhanced C99 and Aβ production | nih.govnih.gov |
| APP overexpression | Down-regulation of activated p-NF-κB | Impaired neuronal survival/plasticity | nih.gov |
| Aβ (derived from C99) | Activation of NF-κB via ROS | Intensified amyloid dysregulation | nih.govmdpi.com |
Wnt Signaling Pathway Regulation
The Wnt signaling pathway is fundamental to embryonic development, neuronal plasticity, and synapse formation. the-scientist.comoup.com There is substantial evidence indicating that APP and its C-terminal fragments are key regulators of this pathway, particularly the canonical Wnt/β-catenin pathway. nih.govresearchgate.net
In the canonical pathway, the stability of the transcriptional co-activator β-catenin is tightly controlled. nih.gov In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex that includes glycogen synthase kinase 3β (GSK-3β), leading to its degradation. nih.gov Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. nih.gov
APP and its fragments can interfere with this process at multiple levels. Full-length APP has been shown to physically bind to β-catenin, which can prevent its translocation to the nucleus and thereby inhibit the transcription of Wnt target genes. researchgate.net Overexpression of APP can facilitate the degradation of β-catenin by increasing its phosphorylation at specific residues (S33/37/T41) that are targeted by GSK-3β. nih.gov Furthermore, the APP intracellular domain (AICD) has been reported to inhibit canonical Wnt/β-catenin signaling by affecting GSK3β activity. researchgate.net
Dysfunction in the Wnt pathway is linked to amyloidogenic APP processing. Inhibition of Wnt signaling has been shown to favor the formation of APP-CTFβ (C99) and Aβ. nih.govnih.gov Conversely, activation of the Wnt pathway can decrease Aβ levels and repress the transcription of BACE1. nih.gov This establishes a reciprocal, and potentially pathological, regulatory loop where APP-CTFs can suppress Wnt signaling, which in turn promotes the production of more amyloidogenic fragments. researchgate.net
| APP Fragment/Domain | Interaction/Mechanism | Effect on Wnt Pathway | Reference |
| Full-length APP | Binds to β-catenin | Prevents nuclear translocation of β-catenin | researchgate.net |
| Full-length APP | Increases phosphorylation of β-catenin | Facilitates β-catenin degradation | nih.gov |
| AICD | Modulates GSK3β activity | Inhibits canonical Wnt signaling | researchgate.net |
| Wnt Pathway Inhibition | --- | Promotes amyloidogenic processing (C99/Aβ) | nih.govnih.gov |
Impact on Cellular Homeostasis and Dynamics
Regulation of Cytoskeletal Dynamics (e.g., actin fibers, microtubules)
The cytoskeleton, composed of actin filaments and microtubules, is essential for maintaining cell shape, motility, and intracellular transport. APP C-terminal fragments have been shown to influence the state and dynamics of these cytoskeletal components.
Studies in primary cortical neurons have demonstrated that transfection with APP-CTFs leads to significant alterations in cytoskeletal morphology. hanspub.org An increase in F-actin polymerization was observed, along with a disordered tubulin structure. hanspub.org This cytoskeletal disruption was accompanied by a reduction in the expression of Microtubule-Associated Protein 2 (MAP2), a protein crucial for microtubule stabilization in dendrites. hanspub.org
The C-terminal domain of APP contains binding motifs for motor proteins and cytoskeletal linkers. For instance, the YENPTY motif in the APP cytoplasmic domain can bind to proteins like Myosin-X, an actin-based motor involved in filopodia formation. nih.gov This suggests a mechanism by which APP and its fragments can be transported along and interact with the actin cytoskeleton. nih.gov Full-length APP itself can function as a cell adhesion molecule, linking the extracellular matrix to the cytoskeleton via scaffolding proteins, thereby coordinating the dynamic architecture of the subcortical cytoskeleton. nih.gov Down-regulation of APP in endothelial cells leads to altered cellular morphology and changes in the expression of actin-binding proteins like radixin (B1174762) and α-actinin1, further supporting a role for APP in regulating the cytoskeleton. mdpi.com
Furthermore, transfection with APP-CTFs has been found to increase the expression of phosphorylated cofilin (ph-cofilin). hanspub.org Cofilin is a key regulator of actin dynamics; its phosphorylation inactivates it, leading to a stabilization of actin filaments. This alteration in cofilin activity could underlie the observed changes in F-actin polymerization. hanspub.org
Modulation of Cell Cycle Control
While mature neurons are post-mitotic, the machinery of the cell cycle is linked to processes of neuronal survival and death. Emerging evidence suggests that APP C-terminal fragments can modulate key components of cell cycle control.
A primary link is through the Wnt/β-catenin pathway. As established, APP and its fragments can downregulate β-catenin. nih.gov One of the key target genes activated by nuclear β-catenin is Cyclin D1, a protein that is essential for progression through the G1 phase of the cell cycle. nih.gov By inhibiting β-catenin's function as a transcriptional co-activator, APP-CTFs can indirectly suppress the expression of Cyclin D1, thereby influencing cell cycle regulation. nih.gov
The APP intracellular domain (AICD) is another key player. Following its cleavage from membrane-bound CTFs (C99 and C83), AICD can translocate to the nucleus and participate in transcriptional regulation. diva-portal.orgyoutube.com Studies have shown that increased levels of AICD can be found in differentiated neuroblastoma cells, a process that involves exiting the cell cycle. diva-portal.org This suggests a potential role for this C-terminal fragment in the signaling events that govern cell fate and mitotic state.
Response to DNA Damage
Amyloid Precursor Protein (APP) C-terminal peptides, particularly the APP intracellular domain (AICD), are increasingly recognized for their involvement in the cellular response to genotoxic stress. This function is primarily mediated through their ability to translocate to the nucleus and participate in multiprotein complexes that regulate chromatin structure and the activity of key DNA damage response (DDR) proteins.
A critical aspect of the cellular response to DNA double-strand breaks (DSBs) is the recruitment of repair machinery to the site of damage. This process often requires chromatin remodeling to make the DNA accessible. Research has demonstrated that the adaptor protein Fe65, in a complex with APP, is essential for the efficient recruitment of the Tip60-TRRAP histone acetyltransferase complex to DSBs. pnas.orgnih.gov The histone acetyltransferase activity of Tip60 leads to the acetylation of histone H4, which facilitates the opening of the chromatin structure at the site of injury, thereby enabling the access of DNA repair complexes. nih.gov
Experimental evidence underscores the physiological relevance of the APP-Fe65 interaction in the DNA damage response. Studies have shown that mice lacking Fe65 exhibit increased sensitivity to genotoxic agents. nih.govnih.gov This heightened sensitivity can be reversed by reintroducing wild-type Fe65, but not by a mutant version of Fe65 that is unable to bind to APP. nih.gov Furthermore, the suppression of both APP and the related amyloid precursor-like protein 2 (APLP2) impairs the recruitment of the Tip60-TRRAP complex to DSBs, leading to reduced histone H4 acetylation and decreased DNA repair efficiency. nih.gov Upon induction of DNA damage, Fe65 has been observed to translocate to the nuclear matrix, a process facilitated by the proteolytic processing of APP. nih.gov
The AICD/Fe65/Tip60 complex also plays a role in the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR signaling cascade. nih.govnih.gov Tip60 can directly acetylate and activate ATM, which in turn phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. nih.govnih.gov
Beyond direct involvement in chromatin remodeling and repair protein recruitment, APP C-terminal fragments can influence other signaling pathways that are crucial for the response to DNA damage. For instance, AICD has been shown to regulate the translation of p44, a specific isoform of the tumor suppressor protein p53. nih.gov p53 is a central mediator of the cellular response to genotoxic stress, controlling the expression of genes involved in cell cycle checkpoints and apoptosis. nih.govnih.gov
Furthermore, APP C-terminal fragments have been implicated in the induction of Glycogen Synthase Kinase-3β (GSK-3β) expression. GSK-3β is a multifaceted kinase known to participate in various cellular processes, including the DNA damage response and the regulation of apoptosis. nih.govnih.gov Studies have indicated that inhibiting GSK-3β can enhance the repair of DNA double-strand breaks in neurons. nih.gov
The accumulation of APP C-terminal fragments has also been linked to mitochondrial dysfunction, leading to an increase in the production of reactive oxygen species (ROS). nih.govnih.govacs.org Elevated levels of ROS can induce oxidative stress, which is a significant source of DNA damage, including the formation of single and double-strand breaks. wikipedia.orgmdpi.com This suggests an indirect mechanism by which APP-CTFs can contribute to the burden of DNA damage within a cell.
The table below summarizes the key proteins and their functions in the response to DNA damage involving APP C-terminal peptides.
| Protein/Complex | Function in DNA Damage Response | Supporting Evidence |
| APP/Fe65 Complex | Essential for the recruitment of the Tip60-TRRAP complex to DNA double-strand breaks. pnas.orgnih.gov | Fe65 null mice show increased sensitivity to genotoxic stress, a phenotype rescued by wild-type Fe65 but not an APP-binding mutant. nih.govnih.gov |
| Tip60-TRRAP Complex | A histone acetyltransferase complex that acetylates histone H4 at sites of DNA damage, facilitating chromatin remodeling and access for repair machinery. pnas.orgnih.gov | Suppression of Fe65 or APP/APLP2 impairs Tip60-TRRAP recruitment and reduces DNA repair efficiency. nih.gov |
| AICD/Fe65/Tip60 Complex | Translocates to the nucleus to regulate gene transcription and is involved in the activation of ATM kinase. nih.govnih.gov | Tip60, a component of this complex, directly acetylates and activates ATM. nih.gov |
| ATM Kinase | A master regulator of the DNA damage response, activated by the AICD/Fe65/Tip60 complex. nih.govnih.gov | Its activation leads to the phosphorylation of numerous downstream targets to coordinate cell cycle arrest and DNA repair. nih.gov |
| p53 (p44 isoform) | A tumor suppressor protein whose translation is regulated by AICD. nih.gov | p53 is a key mediator of the cellular response to genotoxic stress. nih.govnih.gov |
| GSK-3β | A kinase whose expression is induced by APP-CTFs and is involved in DNA repair and apoptosis. nih.govnih.gov | Inhibition of GSK-3β enhances the repair of DNA double-strand breaks. nih.gov |
| Reactive Oxygen Species (ROS) | Increased production is linked to APP-CTF accumulation and mitochondrial dysfunction, leading to oxidative DNA damage. nih.govacs.orgwikipedia.org | Oxidative stress is a major source of DNA single and double-strand breaks. mdpi.com |
Physiological Roles of App C Terminal Peptides
Involvement in Neuronal Development and Neurogenesis
APP and its C-terminal fragments are crucial for the proper development and maturation of neurons. researchgate.net Their expression is heightened during neuronal differentiation and maturation, indicating a vital role in these processes. researchgate.net
The process of neurite outgrowth, the extension of axons and dendrites from the neuronal cell body, is fundamental to the formation of neural circuits. While the soluble ectodomain of APP, sAPPα, has been shown to promote neurite elongation, the functions of C-terminal fragments are also being elucidated. nih.gov Studies suggest that full-length APP itself, interacting with components of the extracellular matrix and other cell surface proteins, plays a role in neurite outgrowth and cell adhesion. nih.govescholarship.org The APP intracellular domain (AICD), a C-terminal fragment, is implicated as a promoter of neurite outgrowth by acting as an antagonist to Wnt signaling. nih.gov Specifically, AICD can enhance the effects of nerve growth factor (NGF)-dependent neurite outgrowth by dampening Wnt3a signaling, which normally suppresses the actions of NGF. nih.gov
The extracellular domains of the APP family of proteins, including APP itself, facilitate cell-cell adhesion, which is critical for maintaining synaptic connectivity. nih.gov This adhesive function supports the structural integrity of nascent synapses during development.
APP C-terminal fragments, particularly the APP intracellular domain (AICD), have been shown to influence the proliferation and differentiation of neural progenitor cells (NPCs). tandfonline.comnih.gov AICD can translocate to the nucleus and, in complex with other proteins like FE65 and Tip60, regulate the transcription of genes involved in neurogenesis. nih.govnih.gov One such target is stathmin, a protein associated with adult neurogenesis. nih.gov
However, the role of AICD in neurogenesis appears to be complex and potentially inhibitory. tandfonline.comnih.gov Studies have shown that AICD can act as a negative regulator of Wnt signaling by interacting with GSK3β, a key regulator of the pathway that mediates NPC proliferation and differentiation. nih.gov Furthermore, AICD can facilitate the nerve growth factor (NGF)-induced expression of cyclin-dependent kinase (CDK) inhibitors like p15, p16, and p21, thereby suppressing the proliferation of NPCs. nih.gov The interaction of APP with the cell surface-associated ligand TAG1 can trigger the release of AICD, which then, in a FE65-dependent manner, negatively modulates neurogenesis. nih.gov This suggests that APP can function as a receptor that, upon ligand binding, initiates a signaling cascade via its C-terminal fragments to control neuronal production. nih.gov
Table 1: Research Findings on APP-CTFs in Neuronal Development
| APP Fragment | Observed Effect | Mechanism | Cell/Model System | Citation |
|---|---|---|---|---|
| AICD | Promotes neurite outgrowth | Antagonizes Wnt3a signaling, enhancing NGF effects. | Not specified | nih.gov |
| AICD | Suppresses neural progenitor cell (NPC) proliferation | Interacts with GSK3β to inhibit Wnt signaling; facilitates NGF-induced expression of CDK inhibitors (p15, p16, p21). | Not specified | nih.gov |
| AICD | Negatively modulates neurogenesis | Released upon APP-TAG1 interaction, leading to FE65-dependent transcriptional regulation. | In vivo knockout studies | nih.gov |
| AICD/Fe65/Tip60 | Regulates gene transcription | Forms a tripartite complex that targets neurogenesis-related genes like stathmin. | Not specified | nih.gov |
Modulation of Synaptic Function and Plasticity
APP C-terminal fragments are significant modulators of synaptic activity and plasticity, the cellular basis for learning and memory. nih.govnih.gov Deficiencies in APP can lead to a reduced number of dendritic spines and impairments in structural plasticity. frontiersin.org
Neuronal expression of the β-C-terminal fragment (β-CTF or C99) in mouse brains has been shown to cause defective synaptic transmission and cognitive impairments, even without the formation of amyloid plaques. elifesciences.org This suggests a direct toxic effect of this fragment on synaptic function. elifesciences.org Studies in organotypic rat hippocampal cultures revealed that transient expression of β-CTF significantly decreased the density of dendritic spines on CA1 pyramidal neurons. elifesciences.org In contrast, the α-C-terminal fragment (α-CTF or C83) did not produce this effect. elifesciences.org Furthermore, β-CTF expression has been found to downregulate proteins crucial for the synaptic vesicle cycle and both pre- and post-synaptic compartments, including Synapsin-1 and VAMP2. elifesciences.org
The APP intracellular domain (AICD) also plays a role. It can be translocated to the nucleus to regulate the transcription of factors involved in dendritic spine plasticity. frontiersin.org Additionally, the full-length APP and its family members are critical for regulating neuronal excitability, potentially through modulation of Kv7 channels. nih.gov
Contribution to APP Production, Trafficking, and Processing Regulation
Emerging evidence suggests that APP C-terminal fragments can influence the lifecycle of the parent APP molecule, creating a feedback loop. The APP intracellular domain (AICD) has been implicated in the transcriptional regulation of several genes, including APP itself and BACE1, the enzyme responsible for the initial cleavage in the amyloidogenic pathway. nih.gov This suggests that AICD could modulate the production of new APP and influence its subsequent processing.
The trafficking of APP is a critical determinant of its cleavage. frontiersin.orgnih.gov Non-amyloidogenic processing by α-secretase occurs predominantly at the plasma membrane, while amyloidogenic processing by β-secretase mainly happens in endosomes after APP is internalized. frontiersin.orgnih.govnih.gov The intracellular domains of APP have been shown to interact with proteins involved in synaptic vesicle trafficking, such as Rab proteins and clathrin. nih.gov δ-COP, a subunit of the COPI complex involved in retrograde transport from the Golgi to the endoplasmic reticulum, has been shown to regulate APP trafficking and maturation, thereby controlling the production of its cleavage products. pnas.org Reducing δ-COP levels was found to decrease the production of sAPPβ and Aβ. pnas.org This indicates that cellular machinery interacting with APP's C-terminal region can dictate its processing pathway.
Role in Cellular Stress Responses (e.g., ER stress response)
The endoplasmic reticulum (ER) is a critical organelle for protein folding, and the accumulation of unfolded or misfolded proteins leads to ER stress and the unfolded protein response (UPR). researchgate.netnih.govfrontiersin.org APP and its C-terminal fragments are linked to the cellular response to ER stress.
Overexpression of the APP intracellular domain (AICD) has been shown to increase the sensitivity of neuroblastoma cells to apoptosis induced by ER stressors like tunicamycin (B1663573) and thapsigargin. nih.gov This potentiation of cell death occurs downstream or independently of the main UPR pathways, as AICD did not alter the expression of key UPR markers like BiP/Grp78 or CHOP in that context. nih.gov Instead, AICD was found to transcriptionally repress the gene for ApoJ/clusterin, a protein with pro-survival functions. nih.gov The knockdown of ApoJ/clusterin mimicked the effect of AICD, suggesting that AICD's pro-apoptotic role in ER stress is mediated through the downregulation of this protective factor. nih.gov
However, other studies have shown that ER stress can increase the levels of C83 and AICD fragments, which in turn upregulate the pro-apoptotic factor CHOP. nih.gov In this pathway, AICD is suggested to associate directly with the promoter region of the CHOP gene, thereby mediating cell death. nih.gov More recently, it has been discovered that APP-CTFs can accumulate at the contact sites between the ER and lysosomes. vib.be This accumulation disrupts the communication between these organelles, impairing the ability of the ER to refill lysosomes with calcium and leading to a buildup of cholesterol and a collapse of the endolysosomal system. vib.be This disruption of cellular homeostasis represents a very early event that could contribute to neuronal dysfunction. vib.be
Table 2: Summary of APP-CTF Roles in Cellular Stress
| APP Fragment | Cellular Process | Observed Effect | Proposed Mechanism | Citation |
|---|---|---|---|---|
| AICD | ER Stress-Induced Apoptosis | Potentiates cell death | Downregulates the pro-survival gene ApoJ/clusterin. | nih.gov |
| AICD | ER Stress-Induced Apoptosis | Induces CHOP-mediated cell death | Associates with the promoter region of the CHOP gene. | nih.gov |
| APP-CTFs | Organelle Communication | Disrupts ER-Lysosome contact | Accumulates at contact sites, impairing calcium transfer and leading to endolysosomal system collapse. | vib.be |
Pathological Implications of App C Terminal Peptide Dysregulation
Accumulation of APP-CTFs in Neurodegenerative Conditions
A primary feature in many neurodegenerative diseases, particularly Alzheimer's disease (AD), is the abnormal accumulation of APP-CTFs within neurons. nih.gov This buildup is a critical early event, preceding the formation of amyloid plaques and contributing directly to cellular dysfunction. vib.be The accumulation of β-CTF, in particular, has been identified in the brains of AD patients and is considered a potential biomarker for the disease. nih.gov
The accumulation of APP-CTFs stems from imbalances in their production and clearance. Research points to two primary mechanisms responsible for their pathological buildup.
One major cause is the impairment of the γ-secretase enzyme complex. nih.gov Mutations in the presenilin genes (PSEN1 and PSEN2), which form the catalytic core of γ-secretase, are a known cause of familial Alzheimer's disease (fAD). nih.gov This enzymatic dysfunction or blockage leads to the accumulation of its direct substrate, the APP-CTFs. nih.govvib.be
A second critical mechanism is the failure of the cellular waste clearance systems, specifically the endosomal-autophagic-lysosomal (EAL) pathway. nih.gov Evidence suggests a toxic feedback loop where the initial accumulation of C99 disrupts lysosomal function, which in turn further impairs the clearance of C99, leading to its progressive buildup. nih.gov This impairment is linked to the aggregation of C99 within the membranes of these vesicles, which disrupts their ability to break down cellular waste. nih.gov
| Mechanism | Description | Key Proteins Involved | Supporting Evidence |
| Impaired γ-Secretase Cleavage | Reduced or blocked activity of the γ-secretase complex prevents the cleavage of APP-CTFs into Aβ and AICD, causing the fragments to build up. | Presenilin 1 (PSEN1), Presenilin 2 (PSEN2) | Mutations in PSEN1 and PSEN2 are linked to familial AD and result in higher levels of CTFs in cerebrospinal fluid. nih.govvib.be |
| Lysosomal-Autophagic Dysfunction | A failure in the cell's primary recycling pathway prevents the effective degradation and clearance of APP-CTFs. nih.gov | Cathepsin B, Lamp1 | C99 accumulation is observed within enlarged lysosomal structures, and inhibiting autophagy enhances C99 levels. nih.gov |
The elevated presence of APP-CTFs, especially β-CTF (C99), triggers a cascade of detrimental effects within the neuron, contributing significantly to neurodegeneration independent of Aβ plaques. nih.govelifesciences.org
A primary consequence is significant synaptic damage. Overexpression of β-CTF leads to a loss of dendritic spines, which are crucial for synaptic transmission. nih.govelifesciences.org This synaptic toxicity is mediated through a cell-autonomous, endosome-related pathway that involves the over-activation of the endosomal GTPase Rab5. elifesciences.orgresearchgate.net This leads to endosomal abnormalities, including enlarged Rab5-positive endosomes, which impair synaptic function and contribute to cognitive deficits. elifesciences.org
Mitochondrial dysfunction is another severe outcome of APP-CTF accumulation. nih.gov The fragments build up within mitochondrial domains, disrupting mitochondrial function in several ways. nih.gov This includes impaired oxidative phosphorylation (OXPHOS), leading to decreased production of ATP, the cell's main energy currency. nih.gov Furthermore, this accumulation triggers a failure in mitophagy, the process responsible for clearing damaged mitochondria, resulting in a buildup of dysfunctional organelles. nih.gov
Finally, APP-CTFs disrupt the crucial interface between lysosomes and the endoplasmic reticulum (ER). vib.be This interference impairs the ER's ability to refill lysosomes with calcium, leading to a secondary buildup of cholesterol and a collapse of the entire endolysosomal waste disposal system, a critical pathway for maintaining neuronal health. vib.be
| Cellular Consequence | Detailed Impact | Key Mediators | Supporting Evidence |
| Synaptic Toxicity | Induces loss of dendritic spines, leading to defective synaptic transmission and cognitive impairments. nih.govelifesciences.org | Rab5 | Neuronal expression of β-CTF in mice causes synaptic and cognitive deficits even without amyloid plaques. nih.govelifesciences.org |
| Mitochondrial Dysfunction | Impairs oxidative phosphorylation, decreases ATP production, and causes a failure of mitophagy (clearance of damaged mitochondria). nih.gov | PINK1, Parkin | APP-CTFs accumulate in mitochondrial fractions, leading to reduced ATP and altered levels of mitophagy markers like LC3-II and p62. nih.gov |
| Endolysosomal System Collapse | Disrupts ER-lysosome communication, impairing calcium homeostasis and leading to cholesterol accumulation and failure of cellular waste disposal. vib.be | - | APP-CTF accumulation leads to a decline in the ability of lysosomes to break down cellular waste. vib.be |
Role of AICD in Apoptosis and Programmed Cell Death Pathways
The APP Intracellular Domain (AICD), released after γ-secretase cleavage of CTFs, is not an inert byproduct. nih.gov It is a transcriptionally active peptide that can translocate to the nucleus and regulate the expression of various genes, including those involved in programmed cell death, or apoptosis. nih.govyoutube.com
The role of AICD in neurotoxicity is complex, with some studies demonstrating a direct contribution to cell death. Overexpression of AICD has been shown to reduce cellular viability. nih.gov The neurodegenerative potential of AICD is thought to arise from fluctuations in its normal function, which includes regulating gene expression and maintaining ER calcium stores and mitochondrial function. nih.govresearchgate.net However, other research has found that transient expression of AICD alone did not induce the same synaptic spine loss seen with its precursor, β-CTF, suggesting its toxicity may be dependent on cellular context or concentration. elifesciences.org
AICD can promote apoptosis through several molecular pathways. It is a substrate for caspases, a family of proteases that are central executioners of apoptosis. nih.gov Caspase cleavage of AICD can release smaller, potentially cytotoxic fragments like C31. nih.gov
Furthermore, AICD can act as a nuclear signaling molecule to promote the transcription of pro-apoptotic genes. It has been shown to interact with the transcription factor FOXO (forkhead box O), leading to the expression of genes that initiate cell death. elifesciences.org While a direct link to the tumor suppressor protein p53 is less defined, the p53 pathway is a master regulator of apoptosis that responds to cellular stress by upregulating pro-apoptotic proteins like Bax, Puma, and Noxa. mdpi.com The activation of such pro-apoptotic transcription factors is a key mechanism by which cellular stressors, potentially including elevated AICD, can trigger programmed cell death.
A significant mechanism of AICD-mediated toxicity is its ability to induce and potentiate stress in the endoplasmic reticulum (ER). The ER is responsible for protein folding, and the accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a process that can lead to apoptosis if the stress is prolonged or severe. nih.govmdpi.com
Research shows that AICD is a novel mediator of ER stress-induced apoptosis. nih.gov Overexpression of AICD leads to a remarkable increase in the mRNA and protein levels of C/EBP homologous protein (CHOP), a key ER stress-responsive gene that promotes cell death. nih.gov Chromatin immunoprecipitation assays have confirmed that AICD directly associates with the promoter region of the CHOP gene, indicating a direct transcriptional regulation. nih.gov
Further studies have shown that AICD overexpression makes cells more susceptible to apoptosis induced by ER stressors like tunicamycin (B1663573) and thapsigargin. nih.gov This sensitization occurs downstream of the main UPR pathways, suggesting AICD compromises the cell's ability to cope with ER stress. nih.gov One proposed mechanism is the AICD-mediated transcriptional repression of ApoJ/clusterin, a pro-survival gene, thereby increasing the vulnerability of neurons to ER stress-mediated death. nih.gov
| Study Focus | Key Findings on AICD and ER Stress | Experimental Approach | Reference |
| AICD as a Mediator of ER Stress | AICD directly upregulates the pro-apoptotic ER stress gene CHOP. | Overexpression of AICD-FLAG in cell lines; Luciferase and Chromatin Immunoprecipitation (ChIP) assays. | nih.gov |
| AICD Potentiation of ER Stress | AICD overexpression increases cellular sensitivity to ER stress-induced apoptosis. | Stable and inducible expression of AICD in neuroblastoma cells; treatment with ER stressors (thapsigargin, tunicamycin). | nih.gov |
| Transcriptional Repression | AICD downregulates the pro-survival gene ApoJ/clusterin, increasing vulnerability to ER stress. | Quantitative PCR and reporter gene assays in cells overexpressing AICD. | nih.gov |
Impact on Mitochondrial Function and Mitophagy
Mitochondrial homeostasis is critical for neuronal health, and its disruption is an early and pivotal event in the development of AD. nih.gov APP C-terminal fragments have been shown to directly impact mitochondrial integrity and the essential quality control process of mitophagy, often independent of Aβ's effects. nih.govnih.gov
The accumulation of APP-CTFs has been directly linked to significant mitochondrial damage. Studies have demonstrated that these fragments localize to mitochondria and mitochondria-associated ER membranes (MAM), where they exert toxic effects. nih.govembopress.org This leads to profound alterations in mitochondrial morphology, including changes in size and disorganization of the internal cristae structures. nih.gov
Functionally, the buildup of CTFs, particularly C99, is associated with impaired mitochondrial respiration, reduced ATP production, and increased production of reactive oxygen species (ROS). nih.govnih.gov The C99 fragment has been shown to inhibit Complex II of the electron transport chain. nih.gov This bioenergetic decline and oxidative stress contribute significantly to the neuronal damage observed in neurodegenerative diseases. The mechanism by which these fragments enter or affect mitochondria is a subject of ongoing investigation, but their presence within the organelle is confirmed. nih.govnih.govresearchgate.net
Table 1: Mitochondrial Dysfunctions Induced by APP C-Terminal Fragments
| Type of Dysfunction | Specific Alteration | Associated APP Fragment(s) | Reference(s) |
|---|---|---|---|
| Morphological | Alteration of mitochondrial size | APP-CTFs | nih.gov |
| Disorganization of mitochondrial cristae | APP-CTFs | nih.gov | |
| Functional | Enhanced Reactive Oxygen Species (ROS) production | APP-CTFs | nih.govnih.gov |
| Decreased mitochondrial respiration | C99 | nih.gov | |
| Reduced ATP production | AICD | nih.gov | |
| Inhibition of Complex II activity | C99 | nih.gov | |
| Altered calcium homeostasis | WT APP | nih.gov |
Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria, a critical process for cellular quality control. nih.govnih.gov Accumulation of APP-CTFs has been shown to cause a significant failure in this process. nih.gov This failure is characterized by several key molecular signatures.
The process often begins with the stabilization of the protein PINK1 on the membrane of damaged mitochondria, which then recruits the E3 ubiquitin ligase Parkin to tag the organelle for degradation. nih.govnih.govyoutube.com In the presence of excess APP-CTFs, this recruitment of PINK1 and Parkin is inconsistent. nih.gov Even when autophagy is initiated, as indicated by the conversion of LC3-I to LC3-II, the process stalls. nih.govnih.gov This results in the accumulation of autophagy markers like LC3-II and the substrate p62/SQSTM1, which is not properly degraded. nih.govnih.gov Ultimately, there is a deficient fusion of the mitochondria-containing autophagosomes with lysosomes, meaning the damaged organelles are not cleared, leading to their persistence and contribution to cellular toxicity. nih.govnih.gov
Contribution to Tau Protein Pathology (e.g., tau hyperphosphorylation)
The formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein is a central hallmark of Alzheimer's disease. nih.gov Glycogen (B147801) synthase kinase 3β (GSK-3β) is a primary kinase responsible for the phosphorylation of tau. nih.govnih.gov Emerging evidence suggests that APP-CTFs can act as a link between APP processing and tau pathology. nih.gov Pathological forms of tau, including aggregates and certain modified monomers, can aberrantly activate a signaling pathway involving protein phosphatase 1 (PP1) and GSK-3β, leading to further tau phosphorylation and disruption of essential cellular processes like axonal transport. youtube.com The accumulation of APP fragments can exacerbate this process. For instance, Aβ, a downstream product of the C99 fragment, is known to activate GSK-3β, which in turn phosphorylates tau. nih.gov Furthermore, studies have shown that the transcription factor PAX6, which is upregulated in AD, mediates the effects of Aβ on tau hyperphosphorylation through its regulation of GSK-3β. youtube.com This indicates that dysregulation in APP processing and the subsequent accumulation of its C-terminal fragments can trigger or amplify the signaling cascades that lead to the hyperphosphorylation of tau, contributing directly to the formation of NFTs. youtube.combiorxiv.org
Interactions with Neurodegenerative Disease-Associated Gene Networks
The APP intracellular domain (AICD), the terminal fragment produced after γ-secretase cleavage, can translocate to the nucleus and function as a transcriptional regulator. nih.govresearchgate.netnih.gov This activity is mediated through its interaction with other proteins, most notably the adaptor protein FE65 and the histone acetyltransferase TIP60. nih.govmdpi.combiologists.com Together, they form a ternary complex (referred to as AFT) that can bind to DNA and modulate the expression of a network of genes, some of which are implicated in neurodegeneration. nih.govresearchgate.net
The formation of this AFT complex is thought to be crucial for the nuclear signaling function of AICD. biologists.comuzh.ch Once in the nucleus, the complex localizes to specific sites of transcription. uzh.ch One identified target of this transcriptional regulation is the gene for Stathmin1, a protein that plays a critical role in regulating microtubule dynamics. nih.gov The AICD-dependent downregulation of Stathmin1 could lead to microtubule disorganization, a pathological feature relevant to AD. nih.gov However, the transcriptional activity of AICD is complex and tightly regulated; studies have shown that simply increasing the amount of AICD does not necessarily lead to a corresponding increase in target gene transcription, suggesting that its translocation and activity are controlled by specific cellular contexts and stabilizing interactions. researchgate.netnih.gov
Table 2: Key Players in AICD-Mediated Gene Regulation
| Protein | Role in the Network | Significance | Reference(s) |
|---|---|---|---|
| AICD | Core component, binds to FE65 | The transcriptionally active fragment of APP. | nih.govnih.gov |
| FE65 | Adaptor protein | Stabilizes AICD and facilitates its translocation to the nucleus. | nih.govbiologists.comuzh.ch |
| TIP60 | Histone Acetyltransferase | Part of the active AFT complex; its enzymatic activity is likely required for transcriptional activation. | nih.govmdpi.combiologists.com |
| Stathmin1 | Downregulated target gene | A protein regulating microtubule stability; its dysregulation can impact neuronal structure. | nih.gov |
| KAI1 | Proposed target gene | AICD transcriptional activity has been linked to this gene. | nih.govnih.gov |
Cross-Regulation between Amyloidogenic and Non-Amyloidogenic Pathways in Disease States
APP can be processed via two main, mutually exclusive pathways. biorxiv.org The non-amyloidogenic pathway, initiated by α-secretase, cleaves within the Aβ sequence, precluding its formation and producing the neuroprotective soluble fragment sAPPα. mdpi.commdpi.commdpi.com The amyloidogenic pathway is initiated by β-secretase (BACE1), which leads to the production of the C99 fragment and, subsequently, Aβ. mdpi.comnih.gov
In a healthy state, these pathways are in balance, with the non-amyloidogenic pathway being predominant. biorxiv.org In disease states like AD, this balance shifts towards the amyloidogenic pathway. It is generally thought that α- and β-secretases compete for APP as a substrate. mdpi.comnih.gov Overexpression studies have supported this, showing that increasing the activity of one secretase can reduce the products of the other. nih.gov However, studies using inhibitors have shown that this relationship is not always a simple inverse coupling, suggesting that the subcellular location where the enzymes encounter APP is a critical regulatory factor. nih.govnih.gov For instance, inhibiting constitutive α-secretase processing does not always divert APP into the BACE1 pathway. nih.gov
In disease, there is often a reduction in the production of neuroprotective sAPPα. nih.gov This is significant because sAPPα has been shown to have functions that counteract AD pathology, including regulating calcium homeostasis and even attenuating Aβ production by binding to BACE1. nih.gov Therefore, the dysregulation and tipping of the balance away from the non-amyloidogenic pathway not only increases the production of toxic amyloidogenic fragments like C99 and Aβ but also diminishes the levels of protective fragments like sAPPα, creating a vicious cycle that promotes neurodegeneration. nih.govmdpi.com
Degradation and Clearance of App C Terminal Peptides
Proteasomal Degradation Pathways
A significant portion of APP CTFs are degraded by the proteasome, a large protein complex that breaks down unneeded or damaged proteins. researchgate.net This pathway is distinct from the γ-secretase cleavage that leads to Aβ generation. researchgate.net Studies in primary cortical neurons have shown that while approximately 30% of the β-CTF (C99) is processed by γ-secretase, the remaining 70% is degraded through an alternative, proteasome-dependent mechanism. researchgate.net Inhibition of the proteasome leads to an increase in the levels of both β-CTF and its subsequent product, Aβ, suggesting that the proteasome actively limits the substrate available for Aβ production. researchgate.net The 20S proteasome, the catalytic core of the larger 26S proteasome, has been shown to directly cleave the cytoplasmic domain of APP. researchgate.net
While most proteasomal degradation requires the target protein to be tagged with a chain of ubiquitin molecules, a subset of proteins can be degraded without this modification in a process known as ubiquitin-independent proteasomal degradation (UbInPD). researchgate.netresearchgate.net There is evidence to suggest that APP CTFs may be substrates for such a pathway. The 20S proteasome core particle is capable of degrading some proteins without the need for ubiquitin tagging or the ATP-dependent activity of the 19S regulatory particle. researchgate.netfrontiersin.org It has been demonstrated that a recombinant 20S proteasome can directly cleave the cytoplasmic domain of APP, supporting a ubiquitin-independent mechanism. researchgate.net This mode of degradation often targets proteins that are intrinsically disordered or have exposed termini, characteristics applicable to the APP intracellular domain (AICD). frontiersin.orgnih.gov The existence of UbInPD provides a supplementary route for protein clearance that may be particularly important under conditions of cellular stress or when the ubiquitin system is compromised. frontiersin.org
The N-end rule pathway is a specific proteolytic system where the identity of the N-terminal amino acid of a protein determines its metabolic stability. nih.gov Proteins with "destabilizing" N-terminal residues are recognized by specific E3 ubiquitin ligases (N-recognins), leading to their ubiquitination and subsequent degradation by the proteasome. nih.gov
Recent discoveries have directly implicated this pathway in the clearance of APP-derived fragments. Research has shown that a fraction of the Aβ42 peptide can be modified by the addition of an arginine residue to its N-terminus in a process called N-terminal arginylation. nih.gov This modification converts it into a substrate for the Arg/N-end rule pathway, targeting it for rapid degradation. nih.gov This finding establishes a direct link between the N-end rule pathway and the metabolism of an APP fragment, suggesting it plays a role in counteracting the accumulation of neurodegeneration-associated peptides. nih.gov The degradation of cleavage fragments via N- and C-degron pathways is an emerging theme in cellular regulation, particularly following proteolytic events like those initiated by caspases or secretases. nih.gov
The specific secretase cleavage that generates an APP CTF determines its N-terminal amino acid, which in turn can influence its stability and subsequent processing. The β-secretase (BACE1) cleavage that produces β-CTF (C99) exposes an N-terminal aspartic acid residue. jneurosci.org In contrast, α-secretase cleavage produces α-CTF (C83), which has a different N-terminus. elifesciences.org
The identity of this N-terminal residue is critical. As described by the N-end rule, certain N-terminal amino acids are inherently destabilizing. nih.gov For instance, aspartate can be a secondary destabilizing residue, which can be further modified by N-terminal arginylation via the enzyme ATE1, marking the protein for degradation. nih.gov This suggests that C99, with its N-terminal aspartate, could be intrinsically targeted for N-end rule degradation. nih.govjneurosci.org The functional importance of the N-terminus is highlighted by findings that C99 elicits significant synaptic toxicity, whereas α-CTF, which differs at its N-terminal end, does not have the same detrimental effect. elifesciences.org This demonstrates that the N-terminal sequence dictates not only the potential for degradation but also the fragment's biological activity.
Endosomal-Lysosomal Pathway
Beyond the proteasome, the endosomal-lysosomal system is a major pathway for the degradation of APP CTFs. researchgate.net After being generated at the cell surface or within endosomes, a significant portion of CTFs are trafficked to lysosomes for breakdown. researchgate.netbiologists.com This process is highly dependent on efficient lysosomal function, or "lysosomal flux." researchgate.net
Impairment of this pathway leads to the accumulation of CTFs. researchgate.net Studies have shown that an excess of APP-CTFs, particularly C99, can cause endolysosomal dysfunction. nih.govnih.gov This accumulation disrupts the regulation of contact sites between late endosomes/lysosomes and the endoplasmic reticulum, which in turn impairs the refilling of lysosomal calcium and leads to cholesterol accumulation. nih.gov The buildup of C99 has been shown to be sufficient to raise lysosomal pH, which inactivates critical acidic hydrolases like cathepsins, further crippling the degradative capacity of the lysosome. nih.gov This creates a harmful feedback loop where CTF accumulation impairs the very system meant to degrade it, a phenomenon observed in cellular models of Down syndrome and relevant to sporadic Alzheimer's disease. nih.gov
Role of Specific Proteases in AICD Degradation (e.g., Insulin-Degrading Enzyme)
Following γ-secretase cleavage of CTFs, the APP Intracellular Domain (AICD) is released into the cytoplasm. Like other signaling molecules, AICD is a short-lived peptide whose levels must be tightly controlled. A key protease responsible for the rapid removal of AICD is the Insulin-Degrading Enzyme (IDE). nih.gov
IDE is a zinc-metalloprotease known for breaking down several bioactive peptides, including insulin, amylin, and Aβ. nih.govmdpi.com Studies have demonstrated that IDE is also a primary catabolic enzyme for AICD. nih.govnih.gov In vitro degradation assays show that cytoplasmic fractions from cells can effectively break down AICD, and this activity is blocked by inhibitors of metalloproteases and by the addition of insulin, a competitive substrate for IDE. nih.gov Furthermore, overexpression of IDE in cells leads to enhanced degradation of AICD, while overexpression of an inactive IDE mutant has no effect. nih.gov Conversely, genetic disruption of IDE in mice leads to an accumulation of AICD in the brain. nih.gov This body of evidence firmly establishes IDE as a crucial regulator of AICD levels, thereby controlling its potential downstream signaling activities in the nucleus. nih.govnih.gov
Advanced Research Methodologies and Experimental Models for App C Terminal Peptide Studies
In Vitro Cellular Models
In vitro models are fundamental for dissecting the specific molecular pathways and cellular responses influenced by APP C-terminal peptides. They offer controlled environments where individual variables can be manipulated and their effects on APP processing and function can be precisely measured.
Neuronal Cell Lines and Primary Neuronal Cultures
Neuronal cell lines and primary neuronal cultures are indispensable tools for studying the effects of APP C-terminal peptides in a neuron-specific context. These models allow for detailed investigation into processes like neuronal differentiation, synaptic function, and cell death pathways.
Human neuroblastoma cell lines, such as SH-SY5Y, are widely used due to their human origin and their ability to be differentiated into more mature neuron-like cells. nih.govstressmarq.commdpi.com These cells endogenously express the necessary components, including APP and the secretase enzymes, to model the entire amyloidogenic processing pathway. nih.gov SH-SY5Y cells have been instrumental in demonstrating that the accumulation of APP C-terminal fragments (APP-CTFs), independent of amyloid-beta (Aβ), can trigger significant mitochondrial dysfunction. nih.gov Studies using these cells have shown that APP-CTF accumulation leads to altered mitochondrial shape, increased production of reactive oxygen species, and defects in mitophagy, the process of clearing damaged mitochondria. nih.gov
The PC12 cell line, derived from a rat pheochromocytoma, is another popular model, particularly for studying neuronal differentiation in response to nerve growth factor (NGF). nih.govresearchgate.net Both SH-SY5Y and PC12 cells have been used to investigate the neurotoxic effects of various compounds and to screen for neuroprotective agents. nih.govnih.gov
Primary neuronal cultures, typically derived from the cortex or hippocampus of embryonic rodents, offer a system that more closely mimics the in vivo environment of the brain. nih.govnih.govnih.gov These cultures contain a mix of neuronal cell types and supporting glial cells, allowing for the study of more complex interactions. For instance, rat primary cortical cultures have been used to examine the effects of various ligands on APP processing. nih.gov Furthermore, studies in primary neuronal cultures from presenilin-1 knockout mice, which lack γ-secretase activity, have been crucial in demonstrating that the accumulation of APP-CTF is influenced by the adenylate cyclase signaling pathway. nih.gov While valuable, it is important to note that cell lines can differ significantly from primary neurons; for example, some cell lines may lack certain receptors or show different sensitivities to toxins. sciencellonline.com
Table 1: Research Findings in Neuronal Cellular Models for APP C-Terminal Peptide Studies
| Model System | Key Research Application | Selected Findings |
|---|---|---|
| SH-SY5Y Cells | Investigating APP processing, Aβ formation, and neurotoxicity. nih.govstressmarq.com | APP-CTF accumulation, independent of Aβ, induces mitochondrial dysfunction, including morphological changes and impaired mitophagy. nih.gov |
| PC12 Cells | Studying neuronal differentiation and neuroprotective pathways. nih.govresearchgate.net | Used to assess the impact of toxins on neurite outgrowth and cell viability during differentiation. nih.gov |
| Primary Cortical/Hippocampal Neurons | Examining synaptic function, APP processing in a more physiological context, and neuroinflammation. nih.govnih.gov | APP-CTF accumulation is modulated by the adenylate cyclase cascade. nih.gov Co-culture with HEK293 cells allows for the study of ligand effects on APP processing. nih.gov |
Non-Neuronal Cell Lines (e.g., HEK293, BHK cells, MEF)
Non-neuronal cell lines, particularly Human Embryonic Kidney 293 (HEK293) cells, are workhorses in APP research due to their high transfectability and robust protein expression capabilities. nih.govresearchgate.net This makes them ideal for overexpression studies to produce large quantities of APP and its fragments for biochemical analysis.
HEK293 cells have been extensively used to study the effects of familial Alzheimer's disease (FAD) mutations on APP processing. researchgate.net By transfecting these cells with APP constructs containing specific mutations, researchers can investigate how these mutations alter the cleavage of APP by α-, β-, and γ-secretases, leading to changes in the production of various APP-CTFs and Aβ peptides. nih.gov For example, studies in HEK293 cells have elucidated how hepatocyte growth factor (HGF) can increase the levels of APP, soluble APP (sAPP), and Aβ, and that this regulation is mediated through the MEK/ERK signaling pathway. nih.gov
These cell lines are also crucial for studying the molecular machinery of APP processing itself. Co-expression of APP with presenilin-1 (a key component of γ-secretase) in HEK293 cells has been used to demonstrate how FAD mutations in presenilin affect γ-secretase activity. nih.gov Furthermore, HEK293 cells have been used to create APP knockout cell lines using CRISPR/Cas9 technology, providing a clean background to study the function of APP and its fragments by reintroducing modified versions. Co-culture systems, where HEK293 cells expressing a specific ligand are grown with primary neurons, have also been employed to study intercellular signaling effects on neuronal APP processing. nih.gov
Table 2: Research Findings in Non-Neuronal Cellular Models for APP C-Terminal Peptide Studies
| Model System | Key Research Application | Selected Findings |
|---|---|---|
| HEK293 Cells | Overexpression of APP and its mutants; studying secretase activity; high-throughput screening. nih.govresearchgate.net | Elucidated the role of the MEK/ERK pathway in HGF-regulated APP expression. nih.gov Used to create APP knockout lines to study protein function. |
| BHK Cells | Protein production and biochemical studies. | Often used for their robust protein expression for structural and biochemical analyses of APP and its fragments. |
| MEF Cells | Investigating cellular pathways in a knockout context. | Mouse Embryonic Fibroblasts from knockout mice are used to study the role of specific genes in APP processing and CTF function. |
In Vivo Animal Models
While in vitro models provide invaluable molecular detail, in vivo animal models are essential for understanding the systemic and behavioral consequences of altered APP C-terminal peptide function within a whole, living organism. These models allow for the study of long-term pathological changes, cognitive deficits, and the complex interplay between different cell types in the brain.
Transgenic Mouse Models (e.g., AICD-overexpressing, 3xTg-AD, 5xFAD)
Transgenic mouse models have been central to Alzheimer's disease research, with many models designed to overexpress human APP with FAD-linked mutations. nih.gov These models, while primarily focused on Aβ plaque pathology, have also provided significant insights into the role of APP-CTFs.
The 5xFAD mouse model expresses human APP and presenilin-1 (PSEN1) with a total of five FAD mutations. cyagen.com These mice develop aggressive amyloid pathology, with plaque deposition starting as early as two months of age, accompanied by gliosis and eventual neuron loss and memory deficits. nih.govcyagen.comucsd.edu Studies in 5xFAD mice have shown that expressing a membrane-tethered, non-cleavable form of the APP intracellular domain (mAICD) can rescue cognitive deficits, suggesting a functional role for APP signaling in preserving neuronal health even in the face of high Aβ levels. nih.gov
The 3xTg-AD mouse model expresses three transgenes: human APP with the Swedish mutation, human tau with a mutation linked to frontotemporal dementia (P301L), and a mutant human PSEN1. cyagen.comnih.gov This model is unique in that it develops both Aβ plaques and neurofibrillary tangles (NFTs), the two hallmark pathologies of Alzheimer's disease. nih.govnih.gov Plaques appear around six months, followed by tangles at twelve months, along with synaptic dysfunction. nih.gov Research in young 3xTg-AD mice has demonstrated that the accumulation of APP-CTFs contributes to mitochondrial damage and impaired mitophagy in vivo. nih.gov However, some studies have questioned whether the intracellular staining observed in these mice is specific to Aβ peptides or also detects the full-length APP protein. capes.gov.br
AICD-overexpressing models are specifically designed to investigate the direct consequences of elevated AICD levels. Overexpression of AICD in the mouse brain has been shown to cause age-dependent loss of hippocampal neurons and increase neuronal susceptibility to excitotoxic damage. nih.gov These findings support the hypothesis that dysregulation of AICD-mediated signaling can be a primary driver of neurodegeneration.
Table 3: Characteristics of Key Transgenic Mouse Models for APP C-Terminal Peptide Studies
| Model | Transgenes | Key Pathological Features | Onset of Pathology | Relevance to APP-CTF Research |
|---|---|---|---|---|
| 5xFAD | Human APP (3 mutations), Human PSEN1 (2 mutations) cyagen.com | Rapid Aβ plaque formation, gliosis, neuronal loss. nih.govcyagen.com | Plaques from 2 months. cyagen.comnih.gov | Used to show that enhancing APP C-terminal signaling (via mAICD) can rescue cognitive deficits despite Aβ pathology. nih.gov |
| 3xTg-AD | Human APP (Swedish), Human Tau (P301L), Human PSEN1 (M146V) nih.gov | Aβ plaques and neurofibrillary tangles. nih.govnih.gov | Plaques from 6 months, tangles from 12 months. nih.gov | Demonstrates that APP-CTF accumulation in vivo leads to mitochondrial and mitophagy defects. nih.gov |
| AICD-overexpressing | APP Intracellular Domain (AICD) | Neuronal loss, increased susceptibility to excitotoxicity. | Age-dependent. | Directly models the neurotoxic potential of the AICD fragment. nih.gov |
Invertebrate Models (e.g., Drosophila melanogaster, Manduca sexta)
Invertebrate models, particularly the fruit fly Drosophila melanogaster, offer powerful genetic tools, a short lifespan, and a simpler nervous system, making them excellent for rapidly dissecting fundamental molecular pathways. mdpi.comnih.govnih.gov More than 60% of human disease-related genes have a homolog in Drosophila, allowing for the creation of transgenic models to study neurodegenerative diseases. nih.gov
Drosophila models have been created to express human APP and the enzymes that process it, as well as the AICD fragment directly. nih.govmdpi.com Expressing AICD in the fly's nervous system can lead to neurodegeneration, demonstrating the conserved neurotoxic potential of this fragment across species. nih.gov The powerful GAL4-UAS system in Drosophila allows for targeted gene expression in specific neuronal populations, enabling researchers to probe the cell-type-specific effects of APP-CTFs. nih.gov These models are also highly effective for large-scale genetic and compound screens to identify modifiers of APP-CTF-induced toxicity. mdpi.comnih.govfrontiersin.org While less common in this specific area of research, the tobacco hornworm, Manduca sexta, is another invertebrate model used in developmental and neurobiological studies. uiowa.edu
Mammalian Large Animal Models (e.g., Porcine Models)
While rodent models are invaluable, their brain structure and genetics differ significantly from humans. Larger mammalian models, such as pigs, are gaining interest because their gyrencephalic (folded) brains are more anatomically and physiologically similar to human brains. nih.gov This similarity may provide more translatable insights for preclinical studies.
The first transgenic pig model for Alzheimer's disease was developed by expressing human APP with the Swedish mutation. nih.gov More recently, complex transgenic pig models have been generated using multi-cistronic vectors to express several mutated human genes associated with AD, including APP, PSEN1, and Tau, simultaneously. nih.gov These pigs show expression of the transgenes in the brain and increased levels of Aβ peptides. nih.gov Although still a developing field, these large animal models hold promise for studying the complex, long-term progression of neurodegeneration and for testing therapeutic interventions in a system that more closely mirrors human brain complexity. nih.gov
Biochemical and Molecular Approaches
Advanced research into the amyloid precursor protein (APP) C-terminal peptides (APP-CTFs) relies on a sophisticated toolkit of biochemical and molecular techniques. These methodologies allow for the detailed investigation of the subcellular localization, interactions, and functional consequences of these pivotal fragments in the context of cellular biology and disease.
Immunoelectron Microscopy and Immunofluorescence
Immunoelectron microscopy and immunofluorescence are powerful techniques for visualizing the subcellular localization of APP-CTFs. Immunofluorescence studies have demonstrated that APP-CTFs accumulate in various cellular compartments. For instance, in Alzheimer's disease (AD) induced neural stem cells (iNSCs), APP-CTFs have been shown to colocalize with the mitochondrial protein HSP60, indicating their presence within mitochondria. nih.gov Further research using immunofluorescence has confirmed the accumulation of APP-CTFs in lamp1-positive structures, which are indicative of lysosomes, particularly after treatment with a γ-secretase inhibitor. nih.gov
Confocal microscopy has also been instrumental in defining the location of these fragments. In cells expressing a mutant form of presenilin 1 (PS1), which leads to the accumulation of APP-CTFs, the C-terminal fragment (CTF) has been localized to the Golgi, trans-Golgi network, and plasma membrane using specific antibodies. researchgate.net Immunoelectron microscopy has provided even greater resolution, revealing APP-CTF immunoreactivity on the cell surface and within multivesicular bodies in these same cells. researchgate.net The η-secretase-derived C-terminal fragment (ηCTF) has been localized primarily to the trans-Golgi network and, to a lesser extent, in endosomes in transfected Hela cells and in the endosomes of organotypic hippocampal slices. nih.gov Furthermore, ηCTF has been detected in small extracellular vesicles (sEVs) from both cell culture and mouse brain tissue. nih.gov
These localization studies are critical for understanding the trafficking and potential sites of pathological activity of APP-CTFs.
Fluorescence Resonance Energy Transfer (FRET)
Fluorescence Resonance Energy Transfer (FRET) is a technique used to measure the proximity between two molecules, making it ideal for studying protein-protein interactions and conformational changes. nih.govyoutube.com In the context of APP C-terminal peptides, FRET-based assays are employed to investigate the interactions of APP and its fragments with other proteins, as well as the process of Aβ oligomerization. nih.govmdpi.com
The principle of FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore when they are within a very short distance (typically less than 10 nanometers). nih.govyoutube.com This energy transfer results in a decrease in the donor's fluorescence intensity and lifetime, which can be measured to infer the proximity of the interacting molecules. nih.gov
FRET has been utilized to visualize the interaction between APP and other proteins, such as the low-density lipoprotein receptor-related protein (LRP), in intact cells. nih.gov Live-cell FRET imaging has also been instrumental in detecting the oligomerization of Aβ42 within the lysosomes and late endosomes of primary neurons. mdpi.com By using fluorescently labeled Aβ peptides, researchers can monitor the formation of oligomers in real-time under physiological conditions. mdpi.com High-efficiency FRET pairs, such as CyPet and YPet, have enhanced the development of quantitative and high-throughput screening platforms for protein-protein interactions, which can be applied to study the interactions involved in the APP processing cascade. nih.gov
| FRET Application | Key Finding | Model System | Reference |
|---|---|---|---|
| Protein-Protein Interaction | Visualization of APP and LRP interaction in intact cells. | Endogenous and transiently transfected cells. | nih.gov |
| Aβ Oligomerization | Detection of Aβ42 oligomerization in lysosomes/late endosomes of primary neurons. | Primary murine hippocampal neurons. | mdpi.com |
| High-Throughput Screening | Development of assays for quantitative analysis of protein-protein interaction affinity. | In vitro and cell-based assays. | nih.gov |
Proteomic Analysis and Interactome Mapping
Proteomic analysis and interactome mapping are comprehensive approaches used to identify the full spectrum of proteins that interact with APP and its C-terminal fragments. These studies have revealed that APP-CTFs can associate with a variety of cellular proteins, influencing numerous pathways.
One key finding is the interaction of APP with motor proteins. Research has shown that APP can interact with dynein, a minus-end-directed motor protein, and that this interaction is dependent on the C-terminal 15 amino acids of APP. nih.gov This suggests a role for APP in axonal transport. nih.gov
Interactome studies have also identified interactions with signaling proteins. For example, a novel interaction has been discovered between the APP intracellular domain and the G-alphaS signaling protein, which may impact learning and memory. brightfocus.org Furthermore, proteomic analyses of amyloid plaques have identified numerous proteins that are co-localized with Aβ, including cytoskeletal components, proteins involved in vesicular transport, and chaperones. mdpi.com
More recent proteomic studies using mass spectrometry have investigated the cellular response to Aβ peptides, revealing changes in proteins involved in RNA splicing, nuclear transport, and protein localization. mdpi.comresearchgate.net These analyses provide a broader understanding of the cellular pathways affected by the accumulation of APP fragments. For instance, a proteomic analysis of SH-SY5Y cells treated with Aβ40 monomers identified alterations in proteins associated with dendritic morphogenesis and neuronal polarity, such as p-Tau, Ezrin, and MAP2. researchgate.net
| Interacting Protein/Pathway | Methodology | Key Finding | Reference |
|---|---|---|---|
| Dynein | Immunoprecipitation-Western Blotting | APP interacts with dynein via its C-terminal 15 amino acids, suggesting a role in axonal transport. | nih.gov |
| G-alphaS | Cell culture and mouse models | The APP intracellular domain interacts with G-alphaS, potentially affecting learning and memory. | brightfocus.org |
| Various plaque-associated proteins | Proteomic analysis of amyloid plaques | Identified co-localization of proteins like tau, cathepsin D, and HSP90 with Aβ. | mdpi.com |
| RNA splicing and transport proteins | Mass Spectrometry-based Proteomics | Aβ40 monomers induce changes in the proteome related to RNA processing and protein localization. | mdpi.comresearchgate.net |
Gene Expression Analysis (e.g., qPCR, RNA-seq)
Gene expression analysis techniques, such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq), are vital for understanding the transcriptional consequences of APP-CTF presence and accumulation. These methods allow researchers to quantify changes in messenger RNA (mRNA) levels, providing insights into the cellular pathways that are activated or repressed.
Studies using conditional triple knockout (cTKO) mice, where APP and its homologs APLP1 and APLP2 are inactivated in excitatory neurons, have utilized RNA-seq to identify widespread transcriptional changes. researchgate.net In these mice, 189 genes in the neocortex and 274 genes in the hippocampus were found to be differentially expressed, affecting functions such as extracellular organization, learning and memory, and ion channel activity. researchgate.net Of 12 previously reported target genes for the APP intracellular domain (AICD), only Nep and Npas4 mRNA levels were significantly reduced, suggesting a complex regulatory role for the APP family. researchgate.net
Further research using qPCR has been employed to validate the findings from RNA-seq and to examine specific genes of interest. nih.gov For example, in a mouse model of traumatic brain injury, qPCR was used to confirm the differential expression of numerous genes in wild-type versus APP knockout mice, highlighting the role of APP in the transcriptional response to injury. nih.gov In another study, gene ontology analysis of downregulated proteins in neurons expressing β-CTF pointed to an impact on membrane trafficking and the synaptic vesicle cycle. elifesciences.org
These gene expression studies collectively indicate that APP and its C-terminal fragments play a significant role in regulating transcription, with implications for a wide range of cellular functions and pathological conditions.
In Vitro Secretase Activity Assays
In vitro secretase activity assays are essential tools for studying the proteolytic processing of APP and the generation of its C-terminal fragments. These assays allow for the detailed characterization of the enzymes involved, primarily β-secretase and γ-secretase, and for the screening of potential inhibitory compounds.
A common type of assay involves cell lines that are engineered to express a fluorescently tagged APP substrate, such as APP-C99 linked to green fluorescent protein (GFP). innoprot.cominnoprot.comcreative-bioarray.com In the presence of a γ-secretase inhibitor, the cleavage of this substrate is blocked, leading to the accumulation of fluorescent aggregates within the cell cytoplasm, which can be quantified through image analysis. innoprot.com This cell-based approach allows for the evaluation of inhibitor efficacy in a living system. innoprot.com
Cell-free assays have also been developed to study γ-secretase activity in a more controlled environment. nih.gov These assays typically use membrane fractions from cells or brain tissue that contain the γ-secretase complex and an APP-CTF substrate. nih.govnih.gov The generation of Aβ and the corresponding APP intracellular domain (AICD) can then be measured by methods such as Western blotting or mass spectrometry. nih.gov These in vitro systems have been crucial for establishing the biochemical properties of γ-secretase, such as its pH optimum and its distinct activities for producing Aβ40 and Aβ42. nih.gov They have also been used to provide evidence for the identity of the elusive C-terminal fragment-gamma (CTFγ), a product of γ-secretase cleavage. nih.gov
| Assay Type | Principle | Readout | Example Application | Reference |
|---|---|---|---|---|
| Cell-Based Fluorescent Assay | Inhibition of γ-secretase leads to accumulation of a fluorescent APP-C99 substrate. | Quantification of fluorescent aggregates by image analysis. | Screening for γ-secretase inhibitors. | innoprot.cominnoprot.comcreative-bioarray.com |
| Cell-Free Membrane Assay | Incubation of membrane fractions containing γ-secretase with an APP-CTF substrate. | Detection of Aβ and AICD by Western blot or mass spectrometry. | Characterization of γ-secretase properties and identification of cleavage products. | nih.govnih.gov |
| Recombinant Substrate Assay | Use of a recombinant substrate like C100-FLAG with solubilized membrane fractions. | Detection of Aβ and AICD-FLAG by Western blotting. | Measuring γ-secretase activity in tissue homogenates. | jneurosci.org |
Genetic Manipulation Techniques (e.g., Gene Knockout, Knock-in, Morpholino Antisense Oligonucleotides)
Genetic manipulation techniques are fundamental to elucidating the physiological and pathological roles of APP C-terminal peptides. These approaches allow researchers to alter the expression of APP and related genes to study the consequences of their absence, overexpression, or modification.
Gene Knockout and Knock-in Models:
Knockout (KO) models , where the App gene is deleted, have been instrumental in understanding the normal physiological functions of APP. nih.gov Studies in APP KO mice have revealed relatively subtle phenotypes, including reduced brain weight and deficits in synaptic function, indicating that complete loss of APP is not lethal but does have biological consequences. nih.gov Comparing wild-type and APP KO mice after brain injury has shown that APP is involved in the transcriptional and proteomic responses to trauma. nih.gov The use of conditional knockout models allows for the inactivation of APP in specific cell types or at specific developmental stages, providing more refined insights into its function. researchgate.net
CRISPR/Cas9 Gene Editing: The CRISPR/Cas9 system has emerged as a powerful tool for precisely editing the App gene. One innovative strategy involves using CRISPR/Cas9 to edit the extreme C-terminus of endogenous APP. nih.gov This modification has been shown to attenuate β-cleavage of APP, thereby reducing Aβ production, while simultaneously promoting the neuroprotective α-cleavage pathway. nih.gov This approach offers a potential therapeutic avenue by favorably manipulating the amyloid pathway without completely eliminating the APP protein. nih.gov
Morpholino Antisense Oligonucleotides: Morpholino antisense oligonucleotides are synthetic molecules that can block the translation of a specific mRNA transcript. nih.govresearchgate.net They are designed to bind to a target mRNA sequence via Watson-Crick base pairing, thereby sterically hindering the assembly of the ribosome and preventing protein synthesis. pharmasalmanac.com Morpholinos are highly stable in biological systems and exhibit minimal off-target effects, making them a reliable tool for gene knockdown studies. pharmasalmanac.comgene-tools.com In the context of APP research, morpholinos can be used to specifically reduce the expression of APP or other proteins involved in its processing, allowing for the investigation of the functional consequences of their reduced levels. nih.govgene-tools.com
Q & A
Q. What are the structural characteristics and proteolytic processing pathways of APP-CTF?
- Methodological Answer : APP-CTF is generated through sequential cleavage of amyloid precursor protein (APP) by secretases. β-secretase (BACE1) cleaves APP to produce β-CTF (C99), which is further processed by γ-secretase to release Aβ peptides (e.g., Aβ40, Aβ42) and the APP intracellular domain (AICD) . α-secretase cleavage (e.g., ADAM10) precludes Aβ formation by generating α-CTF (C83), which is also processed by γ-secretase into non-amyloidogenic fragments . Structural analysis of APP-CTF (e.g., C99) reveals a transmembrane domain critical for γ-secretase activity and Aβ production .
- Key Techniques: Immunoblotting with CTF-specific antibodies (e.g., anti-C99), mass spectrometry for peptide sequencing .
- Table:
| Secretase | Cleavage Site | Product | Role in Aβ Pathology |
|---|---|---|---|
| β-secretase | Met671-Asp672 | β-CTF (C99) | Precursor to Aβ peptides |
| γ-secretase | Variable (C99) | Aβ (e.g., 40/42) + AICD | Aβ aggregation and toxicity |
| α-secretase | Lys687-Leu688 | α-CTF (C83) | Non-amyloidogenic pathway |
Q. How can researchers reliably detect and quantify APP-CTF in cellular models?
- Methodological Answer : Detection requires optimization of lysis buffers (e.g., RIPA with protease inhibitors) to stabilize hydrophobic CTF fragments. Western blotting using antibodies targeting the C-terminal region (e.g., Y188 for C99) is standard . Quantification challenges include distinguishing CTFs from full-length APP and avoiding cross-reactivity with other fragments. Use siRNA knockdown or γ-secretase inhibitors (e.g., DAPT) to validate specificity .
Advanced Research Questions
Q. What experimental frameworks are suitable for investigating APP-CTF’s role in Aβ oligomer formation?
- Methodological Answer : Apply the PICOT framework to structure studies:
- P opulation: Neuronal cell lines (e.g., SH-SY5Y) or primary cortical neurons.
- I ntervention: Modulating γ-secretase activity (e.g., PS1 mutations) or APP-CTF expression.
- C omparison: Wild-type vs. APP-CTF knockout models.
- O utcome: Oligomer levels (e.g., via ELISA or dot blot with oligomer-specific antibodies like A11).
- T ime: Longitudinal tracking of oligomer accumulation (e.g., over 24–72 hours post-transfection) .
- Advanced Techniques: Fluorescence resonance energy transfer (FRET) to monitor CTF conformational changes .
Q. How do discrepancies between in vitro and in vivo models affect interpretations of APP-CTF’s pathological role?
Q. What strategies resolve contradictory data on APP-CTF’s interaction with tau hyperphosphorylation?
- Methodological Answer : Conflicting studies arise from variable model systems (e.g., tau-expressing vs. tau-knockout mice) and assay conditions. To reconcile:
- Use meta-analysis of existing datasets (e.g., GEO, Synapse) to identify consensus pathways.
- Employ co-culture systems (e.g., neurons + astrocytes) to assess CTF-tau crosstalk in a multicellular context .
- Critical Consideration: APP-CTF-derived AICD may indirectly influence tau via gene regulation (e.g., GSK3β activation) rather than direct interaction .
Q. How can researchers design studies to differentiate APP-CTF’s physiological functions from its pathological roles?
- Methodological Answer : Apply the FINER criteria :
- F easible: Use conditional knockout models to temporally control CTF expression.
- N ovel: Investigate understudied CTF fragments (e.g., C83) via CRISPR-Cas9 screening.
- R elevant: Link findings to clinical biomarkers (e.g., CSF Aβ42/40 ratio) .
- Example Workflow:
Generate APP-CTF mutants with altered γ-secretase cleavage sites.
Monitor synaptic function (e.g., electrophysiology) and Aβ plaque deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
